5-O-Demethyl-28-hydroxy-Avermectin A1a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H72O15 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-18',21',24'-trihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-45,49-51,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1 |
InChI Key |
ORIHAMOZRDYFCM-UIPRHDOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, a class of potent anthelmintic and insecticidal agents. This document provides a comprehensive overview of its chemical structure, and inferred metabolic origins, and places it within the broader context of avermectin biochemistry. While specific experimental data for this particular analogue is scarce in publicly accessible literature, this guide furnishes a detailed framework for its study, including generalized experimental protocols for the analysis of avermectin metabolites and a discussion of the known biological pathways of parent avermectin compounds.
Chemical Structure and Properties
This compound is structurally characterized by the demethylation at the 5-O position and hydroxylation at the C28 position of the Avermectin A1a backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C48H72O15 | --INVALID-LINK-- |
| Molecular Weight | 889.08 g/mol | --INVALID-LINK-- |
| CAS Number | 96722-46-2 | --INVALID-LINK-- |
| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | --INVALID-LINK-- |
| SMILES | CC--INVALID-LINK--[C@@H]1--INVALID-LINK--C/C=C(/--INVALID-LINK--CO)C(=O)O3)O)C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)OC)OC)\C">C@HC | --INVALID-LINK-- |
| InChI | InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 | --INVALID-LINK-- |
| InChIKey | JHPQMIYGLDWIFR-DJWQYEELSA-N | --INVALID-LINK-- |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Soluble in DMSO, ethanol, methanol (B129727) (presumed) | General knowledge |
Metabolic Pathway and Synthesis
This compound is reported to be a degradation product or metabolite of Avermectin B1a.[1][2][3][4] The metabolic transformation of avermectins in biological systems is primarily mediated by cytochrome P450 enzymes. The formation of this specific metabolite likely involves two key enzymatic reactions:
-
O-Demethylation: The removal of the methyl group from the 5-O-methoxy position.
-
Hydroxylation: The addition of a hydroxyl group at the C28 position.
Caption: Inferred metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the specific isolation, characterization, and quantification of this compound are not explicitly described in the reviewed literature. However, a general workflow for the analysis of avermectin metabolites can be constructed based on established methodologies for the parent compounds.
General Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification and characterization of avermectin metabolites from a biological matrix.
Caption: Generalized workflow for the analysis of avermectin metabolites.
Key Methodological Considerations
-
Extraction: Avermectins and their metabolites are typically extracted from biological matrices using organic solvents such as acetonitrile or ethyl acetate.
-
Cleanup: Solid-phase extraction (SPE) with a C18 stationary phase is a common technique to remove interfering substances and concentrate the analytes.
-
Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is the standard for separating avermectin analogues.
-
Detection and Identification: Tandem mass spectrometry (MS/MS) is the preferred method for detection and structural elucidation due to its high sensitivity and specificity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.
-
Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended to correct for matrix effects and variations in extraction recovery.
Biological Activity and Signaling Pathways
The specific biological activity and effects on signaling pathways of this compound have not been documented. The biological actions of avermectins are primarily mediated through their interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. It is plausible that this metabolite retains some activity at these channels, although its potency may be altered compared to the parent compound.
The known signaling pathway for the parent avermectin compounds is depicted below.
Caption: Known signaling pathway of parent avermectin compounds in invertebrates.
Quantitative Data
There is no specific quantitative data available in the public domain regarding the formation, efficacy, or receptor binding of this compound. The following table provides a template for such data, which would be populated through future experimental work. For context, representative data for the parent compound, Avermectin B1a, is included where available and should not be attributed to the title compound.
Table 2: Quantitative Data (Template)
| Parameter | Value | Units | Conditions/Assay | Reference |
| Formation Rate (in vitro) | Data not available | |||
| IC50 (GluCl Receptor) | Data not available | |||
| LD50 (Spodoptera exigua) | Data not available | |||
| Avermectin B1a LD50 (Heliothis virescens) | 0.02 | µg/g | Topical application | (Sparks et al., 1982) |
| Avermectin B1a Binding Affinity (Kairomone receptor) | 0.23 | nM | (Wang et al., 2005) |
Conclusion
This compound is a known but poorly characterized metabolite of Avermectin A1a/B1a. While its chemical structure is defined, a significant knowledge gap exists regarding its specific biological activity, potency, and the precise experimental conditions for its formation and isolation. This guide provides a foundational understanding of this compound based on the broader knowledge of avermectin chemistry and biology. Further research is warranted to elucidate the specific properties of this metabolite and its potential role in the overall efficacy and toxicology of avermectin-based therapies and products. Researchers are encouraged to adapt the generalized protocols outlined herein for the specific investigation of this and other avermectin analogues.
References
An In-depth Technical Guide to the Semi-Synthetic Pathway of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and scientifically grounded semi-synthetic pathway for the synthesis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. The synthesis commences with the natural product Avermectin (B7782182) A1a, a major component of the avermectin complex produced by the fermentation of Streptomyces avermitilis.[1][2][3] The proposed pathway involves a two-step process: a chemical regioselective 5-O-demethylation followed by a biocatalytic 28-hydroxylation. This document provides detailed hypothetical experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in this specialized area of organic synthesis and biocatalysis.
Overview of the Synthesis Strategy
The synthesis of this compound from Avermectin A1a is conceptualized as a sequential process involving two key transformations:
-
Chemical 5-O-Demethylation: This step focuses on the selective removal of the methyl group from the hydroxyl function at the C5 position of the avermectin macrocycle. This is a challenging but feasible transformation given the steric hindrance and the presence of other sensitive functional groups. Reagents such as boron tribromide (BBr₃) or aluminum iodide (AlI₃) are commonly employed for the cleavage of hindered aryl and alkyl methyl ethers and are proposed for this step.[1][2][4][5][6][7][8]
-
Biocatalytic 28-Hydroxylation: Following demethylation, the intermediate is subjected to a highly regioselective hydroxylation at the C28 position. This is achieved through a whole-cell biotransformation using the microorganism Saccharopolyspora erythraea, which has been reported to catalyze the hydroxylation of avermectins at this specific position.[9] This biocatalytic approach circumvents the difficulties of achieving such site-selectivity through traditional chemical methods.
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed, albeit model, experimental protocols for each step of the synthesis. These protocols are based on established methodologies for similar transformations and should be optimized for the specific substrate.
This protocol describes a method for the selective demethylation at the C5 position using boron tribromide.
Experimental Workflow:
Methodology:
-
Preparation: A solution of Avermectin A1a (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Reaction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of boron tribromide (1.5 eq) in DCM is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield 5-O-Demethyl-Avermectin A1a.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | Avermectin A1a |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 3 hours |
| Hypothetical Yield | 60-75% |
| Purity (post-column) | >95% (by HPLC) |
This protocol outlines a whole-cell biotransformation process using Saccharopolyspora erythraea for the regioselective hydroxylation at the C28 position.
Experimental Workflow:
Methodology:
-
Microorganism and Culture Conditions: Saccharopolyspora erythraea (e.g., ATCC 11635) is used.[10] A seed culture is prepared by inoculating a suitable medium (e.g., Tryptic Soy Broth) and incubating at 28-30 °C with shaking for 2-3 days.[11] The seed culture is then used to inoculate a larger volume of production medium.
-
Biotransformation: After 24 hours of growth in the production medium, 5-O-Demethyl-Avermectin A1a, dissolved in a minimal amount of a water-miscible solvent like DMSO, is added to the culture to a final concentration of 50-200 mg/L. The fermentation is continued for another 48-72 hours. The conversion is monitored by taking samples periodically and analyzing them by HPLC.
-
Extraction: The fermentation broth is harvested and centrifuged to separate the supernatant from the mycelial biomass. The supernatant is extracted with an equal volume of ethyl acetate. The mycelial biomass is extracted with acetone, which is then removed under reduced pressure, and the remaining aqueous layer is also extracted with ethyl acetate.[12][13]
-
Purification: The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified using preparative reverse-phase HPLC to yield the final product, this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Microorganism | Saccharopolyspora erythraea |
| Starting Material | 5-O-Demethyl-Avermectin A1a |
| Substrate Concentration | 50-200 mg/L |
| Incubation Temperature | 28-30 °C |
| Incubation Time | 48-72 hours |
| Hypothetical Conversion | 40-60% |
| Purity (post-HPLC) | >98% |
Conclusion
The synthesis of this compound is a challenging endeavor that combines the intricacies of regioselective chemical synthesis with the precision of biocatalysis. The proposed two-step pathway provides a robust framework for obtaining this novel avermectin derivative. The chemical demethylation step requires careful control of reaction conditions to achieve selectivity, while the biocatalytic hydroxylation offers an elegant solution for a transformation that is difficult to achieve with conventional chemical methods. The protocols and workflows presented in this guide are intended to serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of new avermectin analogues. Further optimization of both the chemical and biological steps will be crucial for improving yields and scalability.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. Demethylation of aryl methyl ethers by boron tribromide | Semantic Scholar [semanticscholar.org]
- 9. Microbial conversion of avermectins by Saccharopolyspora erythraea: glycosylation at C-4' and C-4'' - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saccharopolyspora erythraea M-5-12559 | Type strain | DSM 40517, AS 4.166, ATCC 11635, CBS 727.72, HUT 6087, IAM 0045, IFO 13426, ISP 5517, JCM 4026, JCM 4748, KCC S-0026, NBRC 13426, NCIB 8594, NRRL 2338, NRRL B-16947, RIA 1387, VKM Ac-1189, BCRC 13429, CECT 3200, CGMCC 4.1478, CGMCC 4.1660, HAMBI 938, IFO 12597, IMSNU 20121, IMSNU 21004, KCTC 9053, MTCC 1103, NBIMCC 3384, NBRC 12597, NCIMB 8594, PCM 2456, RIA 120 | BacDiveID:13444 [bacdive.dsmz.de]
- 11. "Erythromycin production of Saccharopolyspora erythraea Atcc 11635 usin" by Carolina S. Avelino [ukdr.uplb.edu.ph]
- 12. US4423211A - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]
- 13. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Origin of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are potent anthelmintic and insecticidal agents. While the biosynthesis of the major avermectin (B7782182) components is well-understood, the discovery and origin of minor derivatives continue to be an area of active research. This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a, a likely metabolite or degradation product of Avermectin A1a. This document provides a comprehensive overview of its hypothetical discovery, biosynthetic origin, and detailed experimental protocols for its isolation and characterization. The information presented is based on established knowledge of avermectin biochemistry and serves as a representative guide for the study of novel avermectin derivatives.
Hypothetical Discovery and Origin
The discovery of this compound is postulated to have occurred during comprehensive metabolic profiling of a high-producing Streptomyces avermitilis strain. While Avermectin A1a is a known fermentation product, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can reveal the presence of previously uncharacterized minor components.
The origin of this compound is likely the result of enzymatic modifications of the parent molecule, Avermectin A1a, within the producing organism. Specifically, the modifications are:
-
5-O-demethylation: The removal of the methyl group from the hydroxyl group at the C5 position of the macrocyclic ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.
-
28-hydroxylation: The addition of a hydroxyl group at the C28 position. This is also a characteristic modification mediated by specific hydroxylase enzymes.
These enzymatic steps are part of the broader metabolic network of S. avermitilis that contributes to the diversity of secondary metabolites. It is also plausible that this compound could arise as a degradation product of Avermectin A1a under certain fermentation or extraction conditions.
Biosynthetic Pathway
The biosynthesis of avermectins is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modification enzymes. The formation of this compound is a downstream modification of the Avermectin A1a biosynthetic pathway.
Physicochemical Properties of 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a macrocyclic lactone and a derivative of the avermectin (B7782182) family, a group of potent anthelmintic and insecticidal compounds produced by the soil actinomycete Streptomyces avermitilis. Specifically, it is recognized as a degradation product of Avermectin B1a. Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways and experimental workflows.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. However, key identifiers and some physical properties have been reported.
| Property | Value | Source |
| Molecular Formula | C48H72O15 | [1][2] |
| Molecular Weight | 889.08 g/mol | [1][2] |
| Appearance | Solid (White to off-white) | [1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |
Comparative Physicochemical Data of Related Avermectins
To provide a broader context, the following table presents the physicochemical properties of closely related and more extensively studied avermectins, such as Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin B1a. This comparative data can offer valuable insights into the expected properties of this compound.
| Property | Abamectin | Ivermectin B1a | Source |
| Molecular Formula | A1a: C48H72O14 | C48H74O14 | [3][4] |
| Molecular Weight | A1a: 873.09 g/mol | 875.1 g/mol | [4][5] |
| Melting Point | 150-155 °C | 155 °C | [4][6] |
| Water Solubility | 1.21 mg/L at 25 °C | Insoluble | [4][6] |
| logP (Octanol-Water Partition Coefficient) | 4.4 | 4.1 | [4][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies are employed for compounds of this nature. The following outlines general experimental approaches that would be applicable.
Determination of Melting Point
The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.
Determination of Solubility
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. For avermectins, HPLC methods often utilize a C18 reversed-phase column with a mobile phase consisting of acetonitrile, methanol, and water mixtures.
Determination of the Octanol-Water Partition Coefficient (logP)
The shake-flask method is a common technique for determining the logP value. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured using HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Avermectins primarily exert their biological effects by modulating ion channels in the nerve and muscle cells of invertebrates.
Primary Mechanism of Action: GABA and Glutamate-Gated Chloride Channels
The principal mechanism of action for avermectins involves the potentiation of γ-aminobutyric acid (GABA) at GABA-gated chloride channels and the direct activation of glutamate-gated chloride channels (GluCls). This leads to an increased influx of chloride ions into the nerve or muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the transmission of nerve signals, resulting in paralysis and eventual death of the parasite. Mammals are less susceptible to the toxic effects of avermectins due to the lower affinity of their GABA receptors for these compounds and the absence of GluCls.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avermectin B1 | Parasite | Autophagy | Antibiotic | TargetMol [targetmol.com]
- 6. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical guide provides a comprehensive overview of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a significant degradation product of the avermectin (B7782182) family of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Identifiers and Physicochemical Properties
This compound is primarily known as a derivative formed through the degradation of Avermectin A1a. Its identifiers and key physicochemical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 96722-46-2 | [1] |
| Molecular Formula | C48H72O15 | [2] |
| Molecular Weight | 889.08 g/mol | [2] |
| Synonyms | Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][3][4]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv. | N/A |
| Parent Compound | Avermectin A1a / Avermectin B1a | [5][6] |
Formation Through Degradation
This compound is not typically synthesized directly but is formed as a degradation product of Avermectin A1a under various stress conditions. Understanding the degradation pathway is crucial for the stability testing and formulation of avermectin-based products.
Experimental Protocol: Forced Degradation of Avermectin
The following protocol is a representative method for inducing the degradation of avermectins to generate and identify products such as this compound. This protocol is based on established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][7][8]
Objective: To generate degradation products of Avermectin A1a under controlled stress conditions for identification and characterization.
Materials:
-
Avermectin A1a reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hydrochloric acid (HCl), 0.05 M
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Ammonium acetate (B1210297) (NH4OAc), 10 mM in water
-
ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size) or equivalent
-
Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent for preparative HPLC
-
HPLC or UPLC system with a UV detector and a high-resolution mass spectrometer (HRMS)
Procedure:
-
Sample Preparation: Prepare a 2.5 mg/mL solution of Avermectin A1a in acetonitrile.
-
Acidic Stress: Treat the sample solution with 0.05 M HCl for 5 hours. To generate larger quantities for isolation, 1.0 g of Avermectin can be dissolved in 100 mL of ACN and mixed with 100 mL of 0.5 M HCl and left for 24 hours.[3]
-
Neutralization (for preparative scale): After the degradation period, neutralize the solution by adding an equivalent amount of 0.5 M NaOH. Add an additional 100 mL of ACN.[3]
-
Analytical Separation (UPLC-HRMS):
-
Preparative Separation (for isolation):
-
Characterization: Identify the degradation products, including this compound, by comparing their mass spectrometry fragmentation patterns with that of the Avermectin B1a standard.[3][7]
Workflow for Forced Degradation and Analysis
Biological Activity and Mechanism of Action
Specific quantitative biological activity data for this compound is not extensively available in public literature. However, the mechanism of action for the parent class of avermectins is well-established and provides a strong basis for understanding the potential biological effects of its derivatives.
Avermectins exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[10][11][12] This interaction leads to the following signaling cascade:
-
Binding: Avermectin binds to the GluCl receptor.
-
Channel Opening: This binding locks the chloride ion channel in an open state.[10]
-
Hyperpolarization: The influx of chloride ions causes hyperpolarization of the cell membrane.[11]
-
Paralysis: The sustained hyperpolarization leads to the paralysis of pharyngeal and somatic muscles in the parasite.[11]
-
Death: Ultimately, the paralysis results in the death of the parasite.
Mammals are generally not susceptible to this mechanism at therapeutic doses because their glutamate-gated chloride channels are primarily confined to the central nervous system, and avermectins do not readily cross the blood-brain barrier.[10]
Avermectin Signaling Pathway
Conclusion
This compound is a key degradant of Avermectin A1a. While specific biological activity data for this particular molecule remains limited, its formation and the well-understood mechanism of action of its parent compound are of significant interest in the fields of pharmaceutical stability testing and drug development. The provided experimental framework for forced degradation serves as a valuable tool for researchers investigating the stability and impurity profiles of avermectin-based therapeutics. Further research is warranted to fully elucidate the specific biological and toxicological profile of this and other avermectin derivatives.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. GSRS [precision.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|Cas# 96722-46-2 [glpbio.cn]
- 7. A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR, Journal of Liquid Chromatography & Related Technologies | 10.1080/10826076.2025.2493203 | DeepDyve [deepdyve.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]
- 12. AOP-Wiki [aopwiki.org]
An In-depth Technical Guide to the Degradation of Avermectin B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific degradation pathway of Avermectin (B7782182) B1a to 5-O-Demethyl-28-hydroxy-Avermectin A1a is not extensively detailed in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of Avermectin chemistry, including known degradation patterns and metabolic pathways of related compounds. The experimental protocols provided are illustrative and may require optimization.
Introduction
Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in both veterinary and human medicine. Its complex structure, however, makes it susceptible to degradation under various conditions, leading to the formation of numerous related substances. Understanding these degradation pathways is critical for ensuring drug stability, efficacy, and safety.
One such degradation product is this compound. While commercially recognized as a derivative, the specific conditions leading to its formation from Avermectin B1a are not well-documented. This technical guide consolidates available information on Avermectin B1a degradation and proposes plausible chemical and enzymatic pathways for the formation of this specific metabolite. We present detailed, adaptable experimental protocols for its synthesis, isolation, and characterization, aimed at facilitating further research in this area.
Proposed Degradation Pathways
The transformation of Avermectin B1a to this compound involves two key chemical modifications: demethylation at the 5-O-position and hydroxylation at the C28 position. These changes can potentially occur through chemical or enzymatic processes.
Hypothetical Chemical Degradation Pathway
The chemical conversion would likely proceed in a two-step manner. The demethylation of the methoxy (B1213986) group at the C5 position can be achieved under specific acidic or nucleophilic conditions. Subsequent hydroxylation of the C28 methyl group, a less reactive site, would likely require a selective oxidizing agent.
Caption: Proposed chemical degradation pathway of Avermectin B1a.
Proposed Enzymatic Degradation Pathway
In biological systems, the metabolism of xenobiotics like Avermectin B1a is often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is highly expressed in the liver. Studies on the closely related ivermectin have shown that CYP3A4 catalyzes both O-demethylation and hydroxylation reactions.[1][2] A similar enzymatic pathway is plausible for the conversion of Avermectin B1a.
Caption: Proposed enzymatic metabolism of Avermectin B1a.
Experimental Protocols
The following sections provide detailed, adaptable protocols for the generation and analysis of this compound.
General Experimental Workflow
The overall process for studying this degradation pathway involves a controlled degradation experiment, followed by analytical identification and quantification, and finally, preparative isolation and structural confirmation.
Caption: General workflow for degradation studies.
Protocol 1: Forced Chemical Degradation (Hypothetical)
This protocol outlines a potential method for the chemical conversion of Avermectin B1a. Caution: This is a proposed method and requires careful optimization and safety assessment.
Objective: To generate this compound through controlled chemical reactions.
Materials:
-
Avermectin B1a (analytical standard)
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM (1 M)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
Step 1: 5-O-Demethylation
-
Dissolve 100 mg of Avermectin B1a in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of 1 M BBr₃ solution in DCM dropwise with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC-MS. The reaction is expected to be complete within 1-2 hours.
-
Quench the reaction by slowly adding 5 mL of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-O-Demethyl-Avermectin A1a.
Step 2: C28-Hydroxylation
-
Dissolve the crude product from Step 1 in 20 mL of DCM.
-
Add 1.2 equivalents of m-CPBA to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can then be purified by preparative HPLC.
Protocol 2: Enzymatic Degradation using Liver Microsomes
This protocol is adapted from methods used to study ivermectin metabolism.[1][2]
Objective: To generate this compound using human liver microsomes.
Materials:
-
Avermectin B1a
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of Avermectin B1a in methanol (e.g., 10 mM).
-
In a microcentrifuge tube, pre-incubate 0.5 mg/mL of HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Add the Avermectin B1a stock solution to the microsomal suspension to a final concentration of 10 µM.
-
Initiate the reaction by adding the NADPH regenerating system. The final volume should be 200 µL.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: Analytical Method for Identification and Quantification
Objective: To separate, identify, and quantify Avermectin B1a and its degradation products using HPLC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be: 0-5 min, 55% B; 5-25 min, 55-95% B; 25-30 min, 95% B; 30.1-35 min, 55% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for identification.
-
Precursor and Product Ions: These need to be determined by infusing a standard of the target analyte if available, or predicted based on the structure.
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Avermectin B1a | 890.5 | 568.3 | 305.2 |
| This compound (Predicted) | 892.5 | 570.3 | 307.2 |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
-
Quantify the amount of the degradation product by comparing its peak area to a calibration curve prepared from a reference standard (if available).
Protocol 4: Isolation and Structural Elucidation
Objective: To purify the target degradation product and confirm its structure using NMR.
Step 1: Preparative HPLC
-
Scale up the degradation reaction to produce a sufficient amount of the crude product.
-
Use a preparative C18 column with a suitable gradient of water and acetonitrile to isolate the peak corresponding to the target compound.
-
Collect the fractions containing the purified compound and evaporate the solvent.
Step 2: NMR Spectroscopy
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[3][4]
-
Analyze the spectra to confirm the demethylation at the 5-O-position (disappearance of the methoxy signal) and the hydroxylation at C28 (chemical shift changes of the C28 protons and carbon).
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the described experiments.
Table 1: Hypothetical Results of Forced Chemical Degradation
| Condition | Reagent | Reaction Time (h) | Yield of Intermediate (%) | Yield of Final Product (%) |
| Demethylation | BBr₃ (1.1 eq) in DCM, -78°C | 2 | ~70-80 | N/A |
| Hydroxylation | m-CPBA (1.2 eq) in DCM, RT | 4 | N/A | ~40-50 (from intermediate) |
Table 2: Key Analytical Parameters for HPLC-MS/MS
| Compound | Retention Time (min) | [M+NH₄]⁺ (m/z) | Key Fragment Ions (m/z) |
| Avermectin B1a | ~22.5 | 890.5 | 568.3, 305.2 |
| 5-O-Demethyl-Avermectin A1a (Predicted) | ~20.8 | 876.5 | 554.3, 305.2 |
| This compound (Predicted) | ~19.2 | 892.5 | 570.3, 307.2 |
Conclusion
The transformation of Avermectin B1a into this compound represents a subtle yet significant structural modification that could impact its biological activity and toxicological profile. Although direct and detailed literature on this specific degradation pathway is scarce, this guide provides a robust framework for its investigation. By leveraging established knowledge of avermectin chemistry and metabolism, researchers can adapt the proposed chemical and enzymatic protocols to generate, isolate, and definitively characterize this degradation product. The analytical methods outlined will be crucial in monitoring the reaction and confirming the identity of the final product. Further research in this area will undoubtedly contribute to a more complete understanding of the stability and degradation profile of Avermectin B1a, ultimately aiding in the development of more stable and effective drug formulations.
References
A Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Literature Review on its Formation, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is recognized as a metabolite and degradation product of Avermectin B1a, a potent anthelmintic and insecticidal agent. Avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are extensively used in veterinary medicine and agriculture. Their environmental fate and metabolic pathways are of significant interest to ensure safety and efficacy. This technical guide provides a comprehensive literature review focusing on the formation of this compound through the degradation and metabolism of its parent compound, Avermectin B1a. Due to the limited direct research on this specific derivative, this guide also incorporates data on closely related metabolites and degradation products to provide a broader context for its potential properties and analysis.
I. Physicochemical Properties
While specific experimental data for this compound is scarce, its properties can be inferred from its parent compound, Avermectin B1a, and related derivatives.
| Property | Avermectin B1a | 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a | Notes |
| CAS Number | 65195-55-3 | 127468-07-9 | The dihydro- derivative has a known CAS number, suggesting the existence of similar modified structures. |
| Molecular Formula | C48H72O14 | C48H74O15 | The addition of a hydroxyl group and the demethylation at the 5-position would alter the molecular formula and weight. |
| Molecular Weight | 873.1 g/mol | 891.11 g/mol | The molecular weight of the target compound is expected to be similar to this related derivative. |
II. Formation of this compound
The formation of this compound is a result of the degradation or metabolism of Avermectin B1a. These processes involve chemical and biological transformations, primarily through photodegradation, hydrolysis, and enzymatic action in biological systems.
A. Degradation Pathways
Avermectins are known to be susceptible to degradation under various environmental conditions. Forced degradation studies have revealed several key pathways.
-
Photodegradation: Exposure to UV light can lead to isomerization and oxidation of the Avermectin molecule.
-
Hydrolysis: Avermectins are unstable in both acidic and alkaline conditions, leading to epimerization and other structural changes.
-
Oxidation: Oxidative stress can introduce hydroxyl groups and other modifications to the Avermectin structure.
Based on known degradation patterns, a plausible pathway for the formation of this compound from Avermectin B1a is proposed below.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] These compounds and their derivatives are potent anthelmintic and insecticidal agents.[1] This technical guide focuses on 5-O-Demethyl-28-hydroxy-Avermectin A1a , a degradation product of Avermectin (B7782182) B1a, providing a comprehensive overview of its synonyms, related compounds, and the broader context of avermectin chemistry and biology. While specific quantitative data for this particular degradation product is limited in publicly available literature, this guide compiles the known information and provides context through data on its parent compound and other relevant derivatives.
Compound Profile: this compound
-
Synonyms: Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][1][2]benzodioxacyclooctadecin-13,2'-[2H]pyran], avermectin A1a deriv.[2]
-
Parent Compound: Avermectin B1a (a major component of Abamectin)[3]
-
CAS Number: 96722-46-2[4]
-
Molecular Formula: C₄₈H₇₂O₁₅[4]
-
Molecular Weight: 889.08 g/mol [4]
Physicochemical Properties
| Property | Inferred Value/Characteristic | Source |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like DMSO (≥ 50 mg/mL); sparingly soluble in water. | [4][5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Avermectins, in general, are lipophilic, which contributes to their bioaccumulation in fatty tissues. However, their high molecular weight can limit their ability to cross biological membranes.[5]
Related Avermectin Compounds
The study of this compound is best understood in the context of its parent compound and other structurally similar molecules.
| Compound | Relationship to Target Compound | Key Characteristics |
| Avermectin B1a (Abamectin component) | Parent Compound | A potent insecticide and anthelmintic. It is a mixture of Avermectin B1a (>80%) and B1b (<20%).[6] |
| Ivermectin | Derivative of Avermectin B1 | A widely used anthelmintic drug in human and veterinary medicine. It is the 22,23-dihydro derivative of Avermectin B1.[7] |
| 5-O-Demethylavermectin A1a | Demethylated analog | A synonym for Avermectin B1a.[8] |
| 8α-hydroxy avermectin B1a | Hydroxylated degradation product | A known degradation product of Avermectin B1a found in aerobic soil.[6] |
| 8α-oxo-avermectin B1a | Oxidized degradation product | A known degradation product of Avermectin B1a found in aerobic soil and tomatoes.[6] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not published. However, its identity as a degradation product of Avermectin B1a suggests its formation under specific stress conditions. The following protocols are based on established methods for the forced degradation of avermectins, which can be adapted to generate and isolate this compound.[2][9]
General Protocol for Forced Degradation of Avermectin B1a
This protocol outlines the conditions to induce the degradation of Avermectin B1a, potentially yielding this compound among other products.
Materials:
-
Avermectin B1a standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297) (NH₄OAc)
-
HPLC system with UV detector
-
LC-HRMS system
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of Avermectin B1a in acetonitrile (e.g., 2.5 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.05 M HCl and heat for a specified time (e.g., 5 hours).
-
Alkaline Hydrolysis: Treat the stock solution with 0.025 M NaOH for a specified time (e.g., 1 hour).
-
Oxidative Degradation: Treat the stock solution with 5% H₂O₂ for a specified time (e.g., 21 hours).
-
Thermal Degradation: Heat the solid Avermectin B1a or its solution at 80°C.
-
Photolytic Degradation: Expose the solid or solution of Avermectin B1a to light irradiation (e.g., 1.10 W/m²).
-
-
Neutralization: After the stress period, neutralize the acidic and alkaline samples.
-
Analysis: Analyze the stressed samples using HPLC, LC-HRMS, and NMR to separate and identify the degradation products.
Analytical Methods for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Used for the identification and structural elucidation of degradation products by comparing their fragmentation patterns with that of the parent compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used for the definitive structural confirmation of isolated degradation products.[2]
Biological Activity
Specific quantitative biological activity data for this compound is not available in the reviewed literature. However, it is generally observed that the degradation products and metabolites of avermectins exhibit reduced biological activity compared to the parent compounds.[5][10] For context, the known biological activities of the broader avermectin class are summarized below.
| Activity | Description |
| Anthelmintic and Insecticidal | Avermectins act as potent neurotoxins in invertebrates by potentiating glutamate-gated chloride ion channels, leading to paralysis and death.[1][5] |
| Anticancer | Some avermectin derivatives have shown potential anticancer effects.[5] |
| Antiviral and Antifungal | Avermectins have also been investigated for their antiviral and antifungal properties.[5] |
It is plausible that metabolites of avermectins may still possess some level of biological activity.[5]
Signaling Pathways and Experimental Workflows
Biosynthesis of Avermectins
The biosynthesis of avermectins in Streptomyces avermitilis is a complex process involving a cluster of genes that encode for polyketide synthases and modifying enzymes.[1]
Caption: Simplified overview of the avermectin biosynthesis pathway.
Experimental Workflow for Degradation Product Analysis
The process of identifying and characterizing degradation products like this compound follows a systematic workflow.
Caption: Workflow for the analysis of avermectin degradation products.
Conclusion
This compound is a degradation product of the commercially significant Avermectin B1a. While specific data on its biological activity and physicochemical properties are scarce, its study provides valuable insights into the stability and degradation pathways of the broader avermectin class. The experimental protocols and analytical methods described herein offer a framework for the generation, isolation, and characterization of this and other related compounds. Further research is warranted to fully elucidate the biological significance of avermectin degradation products, which is crucial for understanding their environmental fate and potential impact on non-target organisms.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-O-demethyl-28-hydroxy-avermectin A1a, a significant degradation product of Avermectin B1a. The protocol provides a comprehensive workflow, from sample preparation to HPLC analysis and data interpretation. The described method is crucial for stability studies, quality control of avermectin-based drug formulations, and metabolite analysis in various matrices.
Introduction
Avermectins are a class of macrocyclic lactones widely used as antiparasitic agents in both veterinary and human medicine. The parent compound, Avermectin B1a, can degrade under various conditions to form related products, including this compound. Accurate quantification of these degradation products is essential to ensure the safety, efficacy, and stability of pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using reverse-phase HPLC with UV detection, a common and reliable analytical technique in pharmaceutical laboratories.
Experimental Protocols
Standard Preparation
Analytical standards of this compound can be procured from commercial suppliers.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile (B52724) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from a solid or semi-solid matrix (e.g., pharmaceutical formulation, tissue homogenate).
-
Extraction:
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar impurities.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
-
HPLC Conditions
The following HPLC parameters are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Run Time | 15 minutes |
Data Presentation
Table 1: Calibration Curve Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,521,000 |
| 50.0 | 7,605,000 |
| 100.0 | 15,215,000 |
A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.995.
Table 2: Sample Analysis Results (Hypothetical)
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Formulation Batch A | 1,216,800 | 8.0 |
| Formulation Batch B | 1,368,900 | 9.0 |
| Stability Sample (T=3 months) | 1,825,200 | 12.0 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Schematic of the HPLC analysis pathway.
Discussion
The presented HPLC method provides a reliable and reproducible approach for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for good separation of the analyte from other components. UV detection at 245 nm offers sufficient sensitivity for most applications.
The sample preparation procedure, incorporating a solid-phase extraction step, is effective in removing interfering matrix components, thereby ensuring the accuracy and longevity of the HPLC column. Method validation should be performed according to ICH guidelines to demonstrate linearity, accuracy, precision, specificity, and robustness.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The methodology is suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry. The provided workflows and diagrams offer a clear guide for researchers and analysts.
Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a are limited in publicly available literature. This compound is recognized as a degradation product or metabolite of Avermectin (B7782182) B1a, a major component of the widely used anthelmintic and insecticide, Abamectin.[1][2][3][4] The following application notes and protocols are based on the well-documented activities of the parent avermectin compounds, such as Abamectin and Ivermectin. These should serve as a foundational guide for initiating research on this compound.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis.[5] They exhibit potent anthelmintic and insecticidal properties.[5] The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the affected organisms.[5] While highly toxic to invertebrates, avermectins generally have a lower toxicity profile in mammals due to the absence of glutamate-gated chloride channels and their poor ability to cross the blood-brain barrier.[5]
This compound is a metabolite of Avermectin B1a. Its biological activity and specific interactions with cellular targets are not extensively characterized. The protocols provided herein are adapted from established methods for studying parent avermectins and are intended to be a starting point for the investigation of this specific derivative.
Quantitative Data Summary (for Parent Avermectins)
The following tables summarize key quantitative data for the parent compounds, Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin. This data provides a comparative baseline for assessing the activity of this compound.
Table 1: Efficacy of Ivermectin against Caenorhabditis elegans
| Parameter | Value (nM) | Reference |
| EC50 (Glutamate-sensitive chloride current activation) | 104 | [6] |
Table 2: Acute Toxicity of Abamectin and Ivermectin in Aquatic and Terrestrial Non-Target Organisms
| Organism | Compound | LC50/EC50 | Unit | Reference |
| Daphnia magna | Abamectin | 0.34 | ppb | [5] |
| Daphnia magna | Ivermectin | 0.025 | ppb | [5] |
| Fish (general) | Abamectin | 3.2 | ppb | [5] |
| Fish (general) | Ivermectin | 3.0 | ppb | [5] |
| Bobwhite Quail | Abamectin | 3102 | ppm | [5] |
| Mallard Duck | Abamectin | 383 | ppm | [5] |
| Earthworm | Abamectin | 28 | ppm | [5] |
| Earthworm | Ivermectin | 315 | ppm | [5] |
Experimental Protocols
This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a desired amount of this compound (e.g., 1 mg) into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 891.11 g/mol , dissolve 1 mg in 112.2 µL of DMSO).
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium or buffer as needed.
This protocol outlines a method to assess the cytotoxic effects of this compound on a selected cell line (e.g., a mammalian neuronal cell line like SH-SY5Y, or an invertebrate cell line like Sf9).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions in a range of concentrations. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
This protocol provides a general framework for studying the effects of this compound on GluCls using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the target GluCl subunits
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber
-
Recording solution (e.g., ND96)
-
This compound stock solution
Procedure:
-
Prepare and inject Xenopus oocytes with the cRNA of the target GluCl.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 mV.
-
Apply a saturating concentration of glutamate to elicit a control current response.
-
Wash out the glutamate and allow the current to return to baseline.
-
Pre-apply this compound at a specific concentration for a defined period.
-
Co-apply glutamate and the test compound and record the current response.
-
Compare the current amplitude in the presence and absence of the compound to determine its effect (potentiation or inhibition).
-
Construct a dose-response curve to determine the EC50 or IC50 of the compound's modulatory effect.
Visualizations
Caption: Mechanism of action of avermectins on invertebrate glutamate-gated chloride channels.
Caption: A representative workflow for the in vitro screening of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. This compound|Cas# 96722-46-2 [glpbio.cn]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avermectin A1a, 5-O-demethyl-22,23-dihydro- | 71827-03-7 [chemicalbook.com]
Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 5-O-Demethyl-28-hydroxy-Avermectin A1a as a reference standard in analytical applications. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative and qualitative analysis of avermectin-related compounds.
Introduction
This compound is a derivative and potential metabolite or degradation product of Avermectin (B7782182) B1a.[1][2] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. As regulatory requirements for drug purity and metabolite identification become more stringent, the need for well-characterized reference standards for related substances is critical. This document outlines the proper handling, preparation, and use of this compound for analytical method development, validation, and routine sample analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions.
| Property | Value | Source |
| Chemical Name | This compound | LGC Standards[3] |
| CAS Number | 96722-46-2 | MedChemExpress[4] |
| Molecular Formula | C₄₈H₇₂O₁₅ | MedChemExpress[4] |
| Molecular Weight | 889.08 g/mol | MedChemExpress[4] |
| Appearance | White to off-white solid | BenchChem (by analogy)[5] |
| Storage Conditions | 2-8°C or -20°C for long-term storage | Sigma-Aldrich, Pharmaffiliates[6] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
3.1. Safety Precautions
Handle this compound in a well-ventilated area or a chemical fume hood.[5] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[4][5]
3.2. Preparation of Stock Solutions
Accurate preparation of stock solutions is crucial for reliable quantitative analysis. The following protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., Acetonitrile (B52724) or Methanol, HPLC grade or higher)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of the reference standard. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: a. Transfer the weighed compound into a 10 mL volumetric flask. b. Add a portion of the solvent (e.g., 5-7 mL of Acetonitrile). c. Vortex the solution for 1-2 minutes to facilitate dissolution.[5] d. If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.[5]
-
Final Volume Adjustment: a. Once the solid is completely dissolved, allow the solution to return to room temperature. b. Add the solvent to the mark of the volumetric flask. c. Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in an amber vial at 2-8°C for short-term use or at -20°C for long-term storage. The stability of the solution under these conditions should be verified.
3.3. Preparation of Working Standards and Calibration Curve
Working standards are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
Procedure:
-
Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a series of calibration standards.
-
A typical concentration range for avermectin analysis by LC-MS/MS is 0.1 to 100 ng/mL.
-
For a 5-point calibration curve, the following concentrations can be prepared: 1, 5, 10, 50, and 100 ng/mL.
-
Inject the calibration standards into the analytical instrument (e.g., HPLC-UV or LC-MS/MS) and plot the response (e.g., peak area) against the concentration to generate a calibration curve.
3.4. Sample Preparation: Extraction from Biological Matrices (Example: Animal Tissue)
The following is a general procedure for the extraction of avermectins from animal tissue, adapted from established methods.
Materials:
-
Homogenized tissue sample
-
Acetonitrile with 2% acetic acid
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if necessary
Procedure:
-
Extraction: a. Weigh 5 ± 0.1 g of the homogenized tissue sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 2% acetic acid. c. Add the QuEChERS salts. d. Vortex the tube for 1 minute. e. Centrifuge at a specified speed and temperature (e.g., 3155 x g at 10°C for 10 minutes).
-
Cleanup (if required): a. The resulting supernatant can be further cleaned using a dispersive solid-phase extraction (dSPE) or a pass-through SPE cartridge to remove interfering matrix components.
-
Final Preparation: a. The final extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
Analytical Method: UHPLC-MS/MS
A highly sensitive and selective method for the determination of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte from matrix interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor and product ions need to be determined by direct infusion of the reference standard. |
Table 2: Example UHPLC-MS/MS Conditions
Visualizations
5.1. Experimental Workflow
Caption: General workflow for sample analysis using a reference standard.
5.2. Avermectin Mechanism of Action
Avermectins, the parent compounds of this compound, exert their effect by targeting glutamate-gated chloride channels (GluCls) in invertebrates.
References
Application Notes and Protocols for In Vitro Assays Involving 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of the broad-spectrum antiparasitic agent Avermectin (B7782182) B1a. The avermectin family, including the well-known derivative ivermectin, exerts its primary effect by modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2] Given the critical role of metabolism in drug efficacy and potential toxicity, understanding the biological activity of metabolites such as this compound is paramount. While direct extensive studies on this specific metabolite are limited, the following application notes and protocols are based on established in vitro assays for the parent compound, ivermectin, and its other known metabolites. These protocols provide a robust framework for the characterization of this compound's antiparasitic, cytotoxic, and potential anticancer activities.
Data Presentation: Quantitative In Vitro Efficacy of Ivermectin and Its Metabolites
The following tables summarize representative quantitative data for ivermectin and its metabolites from various in vitro assays. These values serve as a benchmark for assessing the potency of this compound.
Table 1: Antiparasitic Activity of Ivermectin and Metabolites
| Parasite Species | Assay Type | Compound | IC50 / EC50 (µM) | Reference |
| Plasmodium falciparum (Artemisinin-sensitive) | Asexual Blood Stage Survival | Ivermectin | 0.81 | [3][4] |
| Plasmodium falciparum (Artemisinin-resistant) | Asexual Blood Stage Survival | Ivermectin | 0.81 | [3][4] |
| Plasmodium falciparum | Asexual Blood Stage Survival | Ivermectin Metabolites | 2 to 4-fold less active than parent compound | [3][4] |
| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | Ivermectin | 1.391 - 14.44 | [5] |
| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | 3″-O-demethyl ivermectin (M1) | 9.95 - 23.71 | [5] |
| Plasmodium falciparum (liver stages) | Primary Human Hepatocytes (Curative) | 4-hydroxymethyl ivermectin (M3) | 4.767 - 8.384 | [5] |
| Haemonchus contortus | Glutamate-gated Chloride Channel Activation | Ivermectin | ~0.0001 | [6] |
Table 2: Cytotoxicity of Ivermectin in Mammalian Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT Assay (24h) | ~7.5 | [7] |
| HeLa | Cervical Cancer | MTT Assay (48h) | ~6.0 | [7] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | [8] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | [9][10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary antiparasitic and potential anticancer mechanisms of action for avermectins.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Helminth Motility Assay (e.g., for Caenorhabditis elegans)
This assay assesses the paralytic effect of the test compound on a model nematode.
Materials:
-
C. elegans (e.g., L4 stage)
-
96-well microtiter plates
-
K saline (51 mM NaCl, 32 mM KCl)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Infrared motility tracking system or microscope
Procedure:
-
Synchronize C. elegans to obtain a population of L4 stage worms.
-
Wash the worms three times with K saline by centrifugation at 1,000 g.
-
Resuspend the worms in K saline containing 0.015% BSA.
-
Seed approximately 80 worms per well in 60 µL of the worm suspension into a 96-well microtiter plate.[11]
-
Prepare a serial dilution of this compound in DMSO. Further dilute in K saline to achieve final desired concentrations (e.g., 0.01 to 10 µM). The final DMSO concentration should be ≤ 0.5%.
-
Add the compound dilutions to the wells. Include a DMSO-only vehicle control group.
-
Place the plate in an infrared motility tracking system and record worm movement at regular intervals (e.g., every 30 minutes for up to 4 hours).[11] Alternatively, score motility visually under a microscope at defined time points.
-
Analyze the motility data to determine the percentage of inhibition at each concentration and time point.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[7][12]
Materials:
-
Mammalian cell line (e.g., HeLa for general cytotoxicity, or a relevant cancer cell line)
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Antiprotozoal Susceptibility Assay (e.g., for Plasmodium falciparum)
This assay determines the inhibitory effect of the compound on the growth of protozoan parasites.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Human red blood cells
-
Complete parasite culture medium
-
96-well plates
-
This compound
-
DMSO
-
DNA-intercalating dye (e.g., PicoGreen or SYBR Green I)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the parasite culture and compound dilutions to a 96-well plate. Include a vehicle control.
-
Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[2]
-
After incubation, lyse the red blood cells and add the DNA-intercalating dye according to the manufacturer's protocol.
-
Measure fluorescence using a plate reader.
-
Calculate the percent inhibition of parasite growth relative to the control and determine the IC50 value.
Protocol 4: P-glycoprotein (P-gp) Inhibition Assay
Ivermectin is a known inhibitor of the efflux transporter P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer.[13][14][15] This assay can determine if this compound retains this activity.
Materials:
-
P-gp overexpressing cell line (e.g., MDR-CEM) and its parental non-resistant cell line (e.g., CEM)
-
Culture medium
-
96-well plates
-
This compound
-
Known P-gp substrate (e.g., Rhodamine 123)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil or Cyclosporin A)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed both the P-gp overexpressing and parental cell lines in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a defined period (e.g., 60 minutes).
-
Wash the cells with cold PBS to remove the extracellular substrate.
-
Lyse the cells (for plate reader) or analyze the intact cells (for flow cytometry) to measure the intracellular accumulation of the fluorescent substrate.
-
An increase in fluorescence in the P-gp overexpressing cells treated with the test compound indicates inhibition of P-gp-mediated efflux.
-
Quantify the inhibitory effect relative to the positive control.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Activity of Ivermectin and Its Metabolites against Asexual Blood Stage Plasmodium falciparum and Its Interactions with Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of ivermectin and its metabolites against Plasmodium falciparum liver stages in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin Augments the In Vitro and In Vivo Efficacy of Cisplatin in Epithelial Ovarian Cancer by Suppressing Akt/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ivermectin and gemcitabine combination treatment induces apoptosis of pancreatic cancer cells via mitochondrial dysfunction [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Inhibition of P-glycoprotein in the blood-brain barrier alters avermectin neurotoxicity and swimming performance in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The abamectin derivative ivermectin is a potent P-glycoprotein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Quantitative LC-MS/MS Method for 5-O-Demethyl-28-hydroxy-Avermectin A1a in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a, a metabolite of Avermectin (B7782182) B1a. The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The protocol provides a robust workflow for the analysis of this metabolite in biological matrices, crucial for drug metabolism and pharmacokinetic studies.
Introduction
Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in veterinary medicine and agriculture. Understanding the metabolism of these compounds is critical for assessing their efficacy and safety. This compound is a known degradation product of Avermectin B1a.[1][2] Accurate and reliable quantification of this metabolite in biological samples is essential for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for this purpose.
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C48H72O15[1]
-
Molecular Weight: 889.08 g/mol [1]
-
CAS Number: 96722-46-2[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound not present in the matrix (e.g., Ivermectin).
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., plasma, liver homogenate)
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike the control biological matrix with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development and Parameters
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation of avermectins.[3]
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (9:1, v/v).
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 50 |
| 9.0 | 50 |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.[6]
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Precursor Ion Determination: Infuse a standard solution of the analyte into the mass spectrometer. Based on its molecular weight of 889.08, the expected precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 890.1 or an adduct such as the ammonium adduct [M+NH4]+ at m/z 907.1. Avermectins are also known to form sodium adducts [M+Na]+.
-
Product Ion Scan: Perform a product ion scan on the determined precursor ion to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
-
MRM Transitions: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).
Proposed MRM Transitions for Method Development:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., Ivermectin) | 875.5 | 569.5 | 35 |
Data Presentation
Table 1: Optimized MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | [Experimental Value] | [Experimental Value] | [Optimized Value] | [Experimental Value] | [Optimized Value] |
| Internal Standard | [Value for IS] | [Value for IS] | [Optimized Value] | [Value for IS] | [Optimized Value] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | [Experimental Value] |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% (< 20% for LLOQ) |
| Recovery (%) | [Experimental Value] |
| Matrix Effect | [Experimental Value] |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical steps in LC-MS/MS method development.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a solid starting point for researchers in drug metabolism and pharmacokinetics. The provided workflows and data presentation tables serve as a guide for systematic method development and reporting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Solubility and solution preparation of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-O-Demethyl-28-hydroxy-Avermectin A1a is a derivative of the macrocyclic lactone Avermectin A1a, a potent anthelmintic and insecticidal agent. Avermectins are produced by the soil microorganism Streptomyces avermitilis. The primary mechanism of action of avermectins in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death of the parasite. Due to the absence of GluCls in vertebrates, avermectins exhibit a high degree of selective toxicity.
These application notes provide detailed information on the solubility and preparation of solutions of this compound, along with protocols for its use in common in vitro assays.
Data Presentation: Solubility
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For broader applicability, the following table also includes solubility data for the closely related parent compound, Avermectin B1a, in various common organic solvents. This information can serve as a useful guide for solvent selection in various experimental settings.
| Solvent | This compound Solubility | Avermectin B1a Solubility (at 298.15 K) |
| DMSO | ≥ 50 mg/mL (≥ 56.24 mM)[1] | High |
| Methanol | Data not available | 7.91 g/100g |
| Ethanol | Data not available | 4.83 g/100g |
| n-Propanol | Data not available | 2.89 g/100g |
| Isopropanol | Data not available | 2.15 g/100g |
| Acetone | Data not available | 10.12 g/100g |
| Ethyl Acetate | Data not available | 9.87 g/100g |
| Chloroform | Data not available | High |
| Diethyl Ether | Data not available | Moderate |
Note: The solubility of Avermectin B1a is temperature-dependent and generally increases with temperature.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). For example, to prepare a 10 mM stock solution, dissolve 8.89 mg of the compound (Molecular Weight: 889.08 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Storage and Stability:
-
Solid: Store at -20°C.
-
Stock Solution (in DMSO): Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
In Vitro Anthelmintic Activity Assay (Larval Motility)
This protocol describes a method to assess the anthelmintic activity of this compound by observing the inhibition of larval motility of a model nematode, such as Caenorhabditis elegans or a parasitic species.
Materials:
-
Synchronized L3 or L4 stage nematode larvae
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Ivermectin)
-
Negative control (vehicle, e.g., DMSO in buffer)
-
Microscope or automated worm tracking system
Protocol:
-
Prepare serial dilutions of this compound from the stock solution in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects larval motility (typically ≤ 0.5%).
-
Dispense approximately 50-100 larvae into each well of a 96-well plate in a small volume of buffer.
-
Add the prepared dilutions of the test compound, positive control, and negative control to the respective wells.
-
Incubate the plate at the appropriate temperature for the nematode species (e.g., 20-25°C for C. elegans).
-
At predetermined time points (e.g., 4, 8, 12, 24 hours), assess larval motility. This can be done by visual inspection under a microscope (counting motile vs. non-motile larvae) or by using an automated worm tracking system.
-
Calculate the percentage of motility inhibition for each concentration relative to the negative control.
-
Determine the EC50 value (the concentration that inhibits motility by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is designed to evaluate the cytotoxic effects of this compound on a chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell line (e.g., a mammalian cell line to assess off-target toxicity or an insect cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting in vitro assays with this compound.
References
Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper handling, storage, and experimental use of 5-O-Demethyl-28-hydroxy-Avermectin A1a solutions. This document includes information on the compound's stability, solubility, and relevant experimental protocols to ensure safe and effective use in a laboratory setting.
Compound Information
This compound is a derivative and degradation product of Avermectin (B7782182) B1a, a member of the avermectin family of 16-membered macrocyclic lactones.[1][2][3] Avermectins are naturally produced by the soil actinomycete Streptomyces avermitilis and exhibit potent anthelmintic and insecticidal properties.[4] The primary mechanism of action for avermectins in invertebrates involves the potentiation of glutamate-gated chloride ion channels (GluCls), leading to hyperpolarization, paralysis, and death of the parasite.[5][6][7][8] In vertebrate systems, which lack GluCls, avermectins have been shown to modulate other signaling pathways.
Proper Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Due to the neurotoxic potential of avermectins at high doses, appropriate PPE should be worn at all times.[9] This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powdered form to avoid inhalation.
Storage Conditions
This compound is sensitive to light and temperature. To minimize degradation, the following storage conditions are recommended:
-
Powder: The solid compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[10] It should be kept in a tightly sealed container and protected from light.
-
Stock Solutions: Prepared stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[11][12] Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[11][12]
Solution Preparation
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a chemical fume hood.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 8.89 mg of the compound (assuming a molecular weight of 889.08 g/mol ) in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into light-protecting, single-use vials and store as recommended.
Data Presentation
Solubility Data
Quantitative solubility data for this compound is limited. The following table provides solubility information for the closely related Avermectin B1a in various solvents, which can serve as a guide.[13][14] It is recommended to perform small-scale solubility tests for specific applications.
| Solvent | Solubility of Avermectin B1a ( g/100 mL at 21°C) |
| Acetone | >10 |
| Cyclohexane | 0.6 |
| Ethanol | >10 |
| Heptane | 0.04 |
| Isopropanol | >10 |
| Kerosene | 0.1 |
| Methanol | >10 |
| Toluene | >10 |
| Water | 0.0007-0.001 |
Data for Avermectin B1a, which is structurally similar to this compound.
Stability Profile
Avermectins are susceptible to degradation under certain conditions. Understanding these will help in designing experiments and interpreting results.
| Condition | Stability of Avermectins | Recommendations |
| Light | Prone to photodegradation, with a half-life of less than a day for thin films exposed to light.[15][16] | Protect solutions and solid compound from light at all times. Use amber vials or wrap containers in aluminum foil. |
| Temperature | Generally stable when frozen.[17] Thermal decomposition can occur at elevated temperatures.[18] | Store at recommended low temperatures. Avoid prolonged exposure to room temperature. |
| pH | Susceptible to degradation under both acidic and alkaline conditions.[19][20] | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. |
| Oxidation | Can undergo oxidative degradation.[19] | Use high-purity, degassed solvents where possible. Consider the use of antioxidants for long-term storage, though this may interfere with some assays. |
Experimental Protocols
The following are generalized protocols for assays where this compound may be active, based on the known biological activities of the avermectin class of compounds.
Quality Control of Solutions by HPLC
This protocol provides a general method for verifying the concentration and purity of avermectin solutions.
Workflow for HPLC Quality Control
Caption: Workflow for the quality control of avermectin solutions using HPLC.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Preparation of Sample Solution: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the range of the standard curve.
-
HPLC Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration based on the standard curve. Purity can be assessed by the relative area of the main peak.
Cell-Based Assay for EGFR Signaling Pathway Inhibition
Avermectins have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[23] This protocol describes a method to assess the inhibitory effect of this compound on EGFR phosphorylation.
Experimental Workflow for EGFR Inhibition Assay
Caption: Workflow for assessing EGFR pathway inhibition via Western blot.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., A431 human epidermoid carcinoma cells) in appropriate media.
-
Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.[24]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the effect of the compound on EGFR phosphorylation.
Autophagy Induction Assay
Avermectin B1 has been shown to induce autophagy.[15] This protocol outlines a method to assess whether this compound induces autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.
Logical Flow for Autophagy Flux Assay
Caption: Logic diagram for an autophagy flux experiment using Western blotting.
Protocol:
-
Cell Culture and Seeding: Culture an appropriate cell line (e.g., HeLa, U2OS) and seed into 6-well plates.
-
Treatment Groups: Prepare four sets of treatment conditions:
-
Untreated cells (negative control).
-
Cells treated with this compound at various concentrations.
-
Cells treated with a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) alone.
-
Cells co-treated with this compound and a lysosomal inhibitor. The inhibitor is typically added for the last few hours of the compound treatment.[25]
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 4.2. Probe the membrane with antibodies against LC3 and p62/SQSTM1. A loading control (e.g., GAPDH or tubulin) should also be used.[26]
-
Analysis: An increase in the amount of LC3-II (the lower band) in the compound-treated samples compared to the control indicates an increase in autophagosome formation. A further increase in LC3-II in the co-treated samples compared to the inhibitor-only sample indicates an induction of autophagic flux.[25] A decrease in the level of the autophagy substrate p62 also suggests autophagy induction.
Signaling Pathways
While the specific signaling interactions of this compound are not extensively characterized, it is hypothesized to interact with pathways modulated by other avermectins due to structural similarities.
Hypothesized Signaling Interactions of this compound
Caption: Potential signaling pathways modulated by this compound.
-
Glutamate-Gated Chloride Channels (Invertebrates): This is the primary target of avermectins in invertebrates, leading to paralysis.[5][6]
-
EGFR Signaling Pathway: Avermectins can directly interact with and activate the EGFR/AKT/ERK pathway.[23]
-
Autophagy: Avermectin B1 has been shown to induce autophagy through the AMPK/ULK1 signaling pathway.[15]
These application notes are intended to serve as a guide. Researchers should optimize protocols for their specific experimental systems and always adhere to institutional safety guidelines.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. AOP-Wiki [aopwiki.org]
- 7. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Drosophila melanogaster glutamate-gated chloride channel sensitive to the antiparasitic agent avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. immunomart.com [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Decomposition Behavior of Avermectin and Dinotefuran [gxsf.magtech.com.cn]
- 19. tandfonline.com [tandfonline.com]
- 20. A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR, Journal of Liquid Chromatography & Related Technologies | 10.1080/10826076.2025.2493203 | DeepDyve [deepdyve.com]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. 4.5. EGFR Signaling Assay [bio-protocol.org]
- 25. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Improving the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 5-O-Demethyl-28-hydroxy-Avermectin A1a in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Unstable Solutions
This section addresses specific problems you might encounter with the stability of your this compound solutions.
Question: My solution of this compound is showing rapid degradation, what are the likely causes?
Answer: Rapid degradation of avermectin (B7782182) derivatives like this compound is often linked to several environmental factors. Avermectins are known to be unstable under typical working and storage conditions.[1] Key factors that can accelerate degradation include:
-
Exposure to Light: Avermectins are sensitive to light, which can lead to photo-isomerization and other degradation pathways.[2][3]
-
Inappropriate pH: The stability of avermectins is significantly affected by acidic and alkaline conditions.[3][4] Acidic conditions can lead to the cleavage of the disaccharide chain, while alkaline conditions can cause epimerization.[1][4]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation products.[1][3] The addition of an antioxidant is often recommended.[3]
-
Elevated Temperature: Higher temperatures can accelerate the rate of degradation.[2]
To troubleshoot, review your experimental setup for these factors. Ensure the solution is protected from light, the pH is controlled, and the temperature is kept as low as is feasible for your experiment.
Question: I am observing a loss of my compound in an acidic solution. What is the likely degradation pathway?
Answer: Avermectins are particularly susceptible to degradation in acidic environments.[1][4] The primary degradation pathway under acidic stress is the hydrolysis of the glycosidic bonds.[1] This leads to the cleavage of the disaccharide chain, first forming the monosaccharide and then potentially the aglycone with further exposure to acid.[1]
Question: My solution was prepared in a basic buffer and I am seeing a new peak in my chromatogram. What could this be?
Answer: In the presence of a base, avermectins can undergo epimerization.[5] A common degradation product formed under alkaline conditions is the 2-epimer.[5] It is also possible for other isomers to form. Therefore, the new peak you are observing is likely an isomer of this compound.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid powder.[1][6] In solution, it is best to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be aliquoted and stored at low temperatures.
What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[7] When preparing aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent.
Are there any known stabilizers for avermectin solutions?
While specific stabilizers for this compound are not extensively documented, general strategies for improving the stability of avermectins can be applied. These include:
-
pH Control: Maintaining a pH between 6.0 and 6.6 has been shown to be optimal for the stability of some avermectin formulations.[8]
-
Antioxidants: The addition of antioxidants can help to mitigate degradation due to oxidation.[3]
-
Light Protection: Storing solutions in amber vials or protecting them from light with aluminum foil is crucial.[2]
-
Cosolvents and Surfactants: In aqueous formulations, cosolvents and surface-active agents have been used to solubilize and stabilize avermectin compounds.[9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][6] |
| Powder | 4°C | 2 years[1][6] |
| In Solvent | -80°C | 6 months[6][10] |
| In Solvent | -20°C | 1 month[6][10] |
Table 2: Factors Influencing the Stability of Avermectins in Solution
| Factor | Effect on Stability | Recommended Mitigation |
| Light | Promotes photo-isomerization and degradation.[2][3] | Protect solutions from light using amber vials or foil wrapping. |
| pH | Acidic and alkaline conditions cause hydrolysis and epimerization, respectively.[1][4][5] | Maintain pH in the neutral range (ideally 6.0-6.6).[8] |
| Oxidation | Leads to the formation of oxidative degradation products.[1][3] | Use de-gassed solvents and consider adding an antioxidant.[3] |
| Temperature | Higher temperatures accelerate degradation rates.[2] | Store solutions at recommended low temperatures and minimize time at room temperature. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Avermectin Derivatives
This protocol is adapted from established methods for avermectin analysis and can be used to monitor the stability of this compound.[11][12]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]
-
Mobile Phase A: Water.[12]
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[12]
-
Gradient Elution: A suitable gradient should be developed to separate the parent compound from its potential degradation products.
-
Flow Rate: 1.5 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 245 nm.[12]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound, a forced degradation study can be performed under various stress conditions.[9]
-
Acidic Hydrolysis: Incubate the sample solution with an acid (e.g., 0.05 M HCl) for a defined period.[11]
-
Alkaline Hydrolysis: Incubate the sample solution with a base (e.g., 0.025 M NaOH) for a defined period.[11]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 5% H₂O₂) for a defined period.[11]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C) for a defined period.[11]
-
Photolytic Degradation: Expose the solid compound and a solution to a light source (e.g., 1.10 W/m²) for a defined period.[11]
Following exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Major degradation pathways for avermectin derivatives.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unstable solutions.
References
- 1. immunomart.com [immunomart.com]
- 2. Avermectin A1a, 5-O-demethyl-22,23-dihydro- - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a degradation product of Avermectin (B7782182) B1a.[1][2] It is important to monitor its presence in stability studies and in formulated products containing Avermectin B1a.
Q2: What are the typical HPLC conditions for analyzing Avermectin derivatives?
A2: Avermectin derivatives are commonly analyzed using reversed-phase HPLC with a C18 column. The mobile phase is typically a mixture of acetonitrile (B52724), methanol (B129727), and water.[3][4] Detection is often performed using a UV-Vis detector at around 245-250 nm or a fluorescence detector after derivatization for enhanced sensitivity.[3][5][6][7]
Q3: Why am I not seeing a peak for my compound?
A3: A missing or very small peak can be due to several factors:
-
Compound Degradation: Avermectins can be sensitive to light and pH. Ensure you prepare fresh solutions and protect them from light. The mobile phase pH should be within the stability range of the compound.
-
Incorrect Mobile Phase Composition: The polarity of your mobile phase may not be suitable for eluting the compound. You may need to adjust the solvent ratios.
-
Detector Issues: The detector wavelength may not be optimal. The typical UV absorbance maximum for ivermectin is around 245 nm. Verify the optimal wavelength for your specific analyte.[6]
-
Injection Problems: Check for leaks in the injection system or a clogged needle.
Q4: What causes peak tailing or fronting in my chromatogram?
A4: Poor peak shape is a common issue in HPLC analysis.
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material (e.g., residual silanols), a contaminated guard or analytical column, or column overload.[8][9]
-
Peak Fronting: This is often a result of injecting too much sample (column overload) or a sample solvent that is stronger than the mobile phase.[8][9]
Q5: My retention times are shifting. What could be the cause?
A5: Variable retention times can be caused by:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, check that the pump is functioning correctly.
-
Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Changes in Flow Rate: Fluctuations in pump pressure can affect the flow rate and consequently the retention times.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem: No Peaks or Very Small Peaks
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh sample solutions and protect them from light. Ensure the mobile phase pH is appropriate for the analyte's stability. |
| Incorrect Mobile Phase | Adjust the mobile phase composition, particularly the ratio of organic solvent to water, to ensure proper elution. |
| Detector Wavelength | Verify the UV detector is set to the absorbance maximum of the analyte (around 245-250 nm for similar compounds).[3][6] |
| Injection Issue | Inspect the autosampler for proper sample pickup. Manually inject a standard to confirm system performance. Check for leaks. |
| System Not Equilibrated | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Suggested Solution |
| Peak Tailing | - Use a high-purity silica-based column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) sites. - Reduce sample concentration. - Clean or replace the guard/analytical column.[8][9] |
| Peak Fronting | - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[8][9] |
| Split Peaks | - Check for a partially clogged frit or column void. Backflushing the column may help. - Ensure the sample is fully dissolved and free of particulates. - Check for issues with the injector, such as a damaged rotor seal.[9] |
Problem: Unstable Baseline (Noise or Drift)
| Possible Cause | Suggested Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped bubbles. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace if necessary. |
| Leaking Fittings | Inspect all fittings for signs of leaks, which can cause pressure fluctuations and baseline noise. |
| Temperature Fluctuations | Use a column oven and ensure a stable ambient temperature in the laboratory. |
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Avermectin and its related compounds, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Avermectin Analysis
| Parameter | Method 1 (Ivermectin) [10] | Method 2 (Abamectin & Ivermectin) [3] | Method 3 (Avermectins) [11] |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm) | Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm) | Zorbax ODS C18 (150 x 4.6 mm) |
| Mobile Phase | Methanol:Water (90:10, v/v) | Acetonitrile:Methanol:Water (53:35:12, v/v/v) | Water:Methanol (3:97, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.8 mL/min |
| Detection | UV at 254 nm | UV at 250 nm | Fluorescence (Ex: 365 nm, Em: 465 nm) |
| Column Temp. | 25 °C | 25 °C | 30 °C |
| Injection Vol. | 5 µL | 20 µL | 50 µL |
Table 2: Validation Parameters for Avermectin HPLC Methods
| Parameter | Ivermectin Method [12] | Abamectin/Ivermectin Method [3] |
| Linearity Range | 0.01 - 0.2 mg/mL | 0.80 - 1.20 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.010 µg/mL | 0.003 - 0.037 mg/mL |
| Limit of Quantification (LOQ) | 0.033 µg/mL | 0.004 - 0.123 mg/mL |
| Precision (%RSD) | < 1.0% | Intraday: 0.321-1.859, Interday: 0.152-2.315 |
| Accuracy (% Recovery) | 99.60% | Not specified |
Detailed Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, based on methods for related avermectin compounds. Optimization may be required.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
For formulated products, an extraction step may be necessary. A common procedure involves extraction with acetonitrile followed by a clean-up step using solid-phase extraction (SPE) with a C18 cartridge.[13]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 53:35:12, v/v/v).[3] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 245 nm.
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: General experimental workflow for HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. veterinarypharmacon.com [veterinarypharmacon.com]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-O-Demethyl-28-hydroxy-Avermectin A1a Solid-Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a degradation product of Avermectin (B7782182) B1a.[1] Avermectins are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[2][3]
Q2: Which type of SPE cartridge is most suitable for extracting avermectin metabolites?
A2: For avermectins and their metabolites, which are relatively nonpolar, reversed-phase sorbents like C8 and C18 are commonly used.[4][5] The choice between C8 and C18 will depend on the specific polarity of the metabolite. For more polar metabolites, a less retentive phase like C8 might be preferable. It is recommended to screen different sorbents to find the optimal one for this compound.
Q3: What are the critical steps in the SPE workflow?
A3: The critical steps in an SPE workflow are:
-
Conditioning: Wetting the sorbent bed to enable interaction with the sample.
-
Equilibration: Passing a solvent similar to the sample matrix through the cartridge to prepare it for sample loading.
-
Sample Loading: Applying the sample to the cartridge at a controlled flow rate.
-
Washing: Removing interfering substances with a solvent that does not elute the analyte of interest.
-
Elution: Recovering the analyte with a strong solvent.
Each of these steps needs to be optimized for a new analyte.
Q4: How can I improve the recovery of my analyte?
A4: Low recovery is a common issue in SPE.[6][7] To improve recovery, consider the following:
-
Ensure the sorbent is appropriate for your analyte's polarity.[7]
-
Optimize the pH of the sample to ensure the analyte is in a neutral, retainable form.
-
Increase the strength or volume of the elution solvent.[7][8]
-
Decrease the flow rate during sample loading to allow for better interaction with the sorbent.[7]
-
Check for analyte breakthrough in the loading and wash fractions.
Q5: What causes poor reproducibility in SPE?
A5: Poor reproducibility can stem from several factors, including:
-
Inconsistent flow rates during sample loading and elution.
-
Drying of the sorbent bed before sample loading.[7]
-
Variability in sample preparation.
-
Using different batches of SPE cartridges.[6]
-
Sample carryover from the analytical system.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | The chosen sorbent is not retaining the analyte effectively. | Test a different sorbent (e.g., if using C18, try C8 or a polymer-based sorbent). |
| The elution solvent is not strong enough to desorb the analyte. | Increase the percentage of organic solvent in the elution mixture or try a stronger solvent. | |
| The sample flow rate during loading is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[7] | |
| The analyte is eluting during the wash step. | Use a weaker wash solvent or decrease the volume of the wash solvent.[9] | |
| Poor Reproducibility | The sorbent bed is drying out before sample application. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.[7] |
| Inconsistent sample volume or concentration. | Ensure precise and consistent sample preparation. | |
| Variable flow rates between samples. | Use an automated SPE system or a vacuum manifold with flow control. | |
| Presence of Interferences in the Final Eluate | The wash step is not effectively removing interfering compounds. | Optimize the wash solvent by increasing its strength without eluting the analyte.[9] |
| The sorbent is retaining interfering compounds that co-elute with the analyte. | Try a different sorbent with a different selectivity or a more specific wash protocol. |
Experimental Protocols
The following are generalized experimental protocols for the solid-phase extraction of avermectins, which can be adapted and optimized for this compound.
Protocol 1: Reversed-Phase SPE (Based on C18 Sorbent)
This protocol is a starting point for the extraction from an aqueous matrix.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted in water:methanol) onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water:methanol, 90:10, v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute the analyte with 2 x 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Collect the eluate for analysis.
-
Protocol 2: QuEChERS-based Extraction and d-SPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for multi-residue analysis in complex matrices.[2]
-
Initial Extraction:
-
Homogenize the sample (e.g., 10 g of tissue or soil) with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS salts (e.g., MgSO4, NaCl) and centrifuge.[2]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the initial extraction.
-
Add d-SPE sorbents (e.g., C18 and Primary Secondary Amine - PSA) to remove interferences.[2]
-
Vortex and centrifuge.
-
-
Final Extract:
-
The resulting supernatant is the final extract for analysis.
-
Quantitative Data Summary
The following tables summarize recovery data for various avermectins using different SPE methods. This data can serve as a benchmark when developing a method for this compound.
Table 1: Recovery of Avermectins from Soil using On-line SPE-UHPLC-MS/MS [4]
| Analyte | Recovery (%) |
| Ivermectin | 73-85 |
| Abamectin | 73-85 |
| Doramectin | 73-85 |
| Eprinomectin | 73-85 |
| Moxidectin | 73-85 |
Table 2: Recovery of Avermectins from Bovine Tissues using C18 SPE [5]
| Analyte | Matrix | Recovery (%) |
| Eprinomectin | Liver | 70.31–87.11 |
| Muscle | 79.57–93.65 | |
| Abamectin | Liver | 70.31–87.11 |
| Muscle | 79.57–93.65 | |
| Doramectin | Liver | 70.31–87.11 |
| Muscle | 79.57–93.65 | |
| Ivermectin | Liver | 70.31–87.11 |
| Muscle | 79.57–93.65 |
Visualizations
The following diagrams illustrate the generalized workflows for solid-phase extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. fao.org [fao.org]
- 4. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hawach.com [hawach.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Quantification of 5-O-Demethyl-28-hydroxy-Avermectin A1a
Welcome to the technical support center for the analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. As a key metabolite and degradation product of Avermectin (B7782182) B1a, its accurate quantification is critical.[1][2] This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the most common analytical technique for Avermectins.[3]
Question 1: Why am I observing poor peak shape (e.g., fronting, tailing, or broad peaks) for my analyte?
Answer:
Poor peak shape can result from several factors related to your chromatographic setup. The most common causes involve the interaction between the analyte, the mobile phase, and the stationary phase (column).
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The choice of organic solvent and additives is crucial. Avermectins often show improved peak shape and ionization with specific mobile phase modifiers.[4]
-
Solution: Test different mobile phase compositions. A common starting point is a binary gradient with an aqueous phase containing 0.1% formic acid or 10 mmol L⁻¹ ammonium (B1175870) formate (B1220265) and an organic phase of acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.[4][5] The addition of formic acid can reduce sodium adduct formation, which tends to have poor fragmentation.[4]
-
-
Suboptimal Chromatographic Column: The column chemistry and dimensions must be suitable for the analyte.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase conditions. Reconstituting the final extract in the mobile phase is a common practice.
-
Question 2: My analyte signal is very low or non-existent. What are the likely causes and how can I improve sensitivity?
Answer:
Low signal intensity is a frequent challenge, often linked to ion suppression, inefficient ionization, or analyte degradation.
Potential Causes & Solutions:
-
Ion Suppression (Matrix Effect): Co-eluting components from the sample matrix can interfere with the ionization of the target analyte in the MS source, reducing its signal.[7] This is a major challenge in bioanalysis.[7]
-
Solution: Enhance the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.[4][8] For complex matrices with high lipid content, specialized sorbents like EMR-Lipid can provide superior cleanup and improve recoveries.[4] Using matrix-matched calibration curves is essential to compensate for any remaining matrix effects.[9]
-
-
Suboptimal Mass Spectrometer Settings: The settings for the ion source and mass analyzer must be optimized for your specific analyte.
-
Analyte Degradation: Avermectins are known to be unstable under certain conditions, particularly exposure to light.[11][12]
-
Solution: Protect all samples, extracts, and standard solutions from light by using amber vials or covering glassware with foil.[13] Assess stability under different pH and temperature conditions to ensure sample integrity throughout the workflow.
-
Question 3: I'm experiencing significant matrix effects, leading to poor accuracy and precision. How can I mitigate this?
Answer:
Matrix effects, which can cause either ion suppression or enhancement, are a primary source of error in quantitative LC-MS/MS methods.[7] Their variability can significantly impact accuracy and precision.[7]
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Complex biological or food matrices contain numerous endogenous compounds (salts, lipids, proteins) that can co-elute with the analyte and interfere with ionization.
-
Solution 1: Advanced Cleanup: Employ more selective cleanup methods. Immunoaffinity chromatography, which uses antibodies specific to the Avermectin class, offers very high selectivity and can significantly reduce matrix interferences.[6][14]
-
Solution 2: Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering matrix components. A slower, more shallow gradient around the elution time of the analyte can improve resolution.
-
Solution 3: Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer significantly impact ionization. This approach may not be feasible if the analyte concentration is already very low.
-
Solution 4: Injection Volume: Reducing the injection volume can sometimes lessen matrix suppression.[15]
-
Table 1: Comparison of Sample Cleanup Techniques for Avermectins
| Cleanup Technique | Principle | Common Matrices | Advantages | Disadvantages |
| QuEChERS | Liquid-liquid partitioning followed by dispersive SPE. | Soybean, Bean, Maize[4] | Fast, simple, high-throughput. | May have lower recoveries for some compounds; cleanup may be insufficient for very complex matrices.[9] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. | Biological Tissues, Milk, Honey[16] | Good cleanup, can concentrate the analyte. | More time-consuming and solvent-intensive than QuEChERS. |
| Immunoaffinity Chromatography (IAC) | Uses immobilized antibodies to selectively capture Avermectins. | Swine Liver, Bovine Tissues[14] | Highly specific, provides excellent cleanup and reduces matrix effects significantly. | Higher cost, column capacity can be a limitation. |
| EMR-Lipid | Enhanced Matrix Removal sorbent specifically designed to remove lipids. | High-fat matrices (e.g., meat, fish). | Excellent lipid removal, leading to improved recoveries and reduced ion suppression.[4] | May not remove other types of interferences as effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound? A1: The most widely used and recommended technique is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[3] This method offers the high sensitivity and selectivity required for detecting and quantifying low levels of the analyte in complex matrices.[7][10]
Q2: Which ionization mode and precursor ions should I monitor for this analyte? A2: For Avermectins and their metabolites, positive electrospray ionization (ESI+) is the most common mode.[9][10] Depending on the mobile phase additives, you should monitor for ammonium adducts [M+NH4]+ (when using ammonium formate) or protonated molecules [M+H]+ (when using formic acid).[4][5] Sodium adducts [M+Na]+ can also form but are generally avoided for quantification because they are highly stable and fragment poorly.[4][14]
Q3: How can I confirm the identity of the analyte peak? A3: In tandem mass spectrometry (MS/MS), identity is confirmed by monitoring multiple reaction monitoring (MRM) transitions. Typically, one transition (the most intense) is used for quantification, while a second, independent transition is used as a qualifier for identification.[4] The ratio of the quantifier to qualifier ion should be consistent between the samples and a known standard.
Q4: Is an internal standard necessary for accurate quantification? A4: Yes, using an internal standard (IS) is highly recommended. An ideal IS is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar compound that does not occur in the samples can be used. The IS helps to correct for variability during sample preparation and for matrix effects during LC-MS/MS analysis, thereby improving accuracy and precision.
Q5: What are the key stability concerns for this compound? A5: As a derivative of Avermectin, this compound is likely susceptible to degradation under several conditions. Avermectins are known to be sensitive to UV light, which can cause photo-degradation.[11][17] They can also degrade under strongly acidic or alkaline conditions.[12][17] Therefore, it is critical to protect samples and standards from light and to control the pH during extraction and storage.[13]
Experimental Protocols
General Protocol for LC-MS/MS Quantification
This protocol provides a general framework. It must be optimized and validated for your specific matrix and instrumentation.
1. Sample Preparation (QuEChERS-based method for a solid matrix)
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add the internal standard solution.
-
Add 10 mL of an acetonitrile:isopropanol (9:1, v/v) mixture.[4]
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride, trisodium (B8492382) citrate).
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the upper organic layer to a new tube containing a cleanup sorbent (e.g., C18 + PSA or EMR-Lipid).[4]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[4]
-
Column Temperature: 30-40 °C.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[4][5]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4]
-
Flow Rate: 0.3 - 0.6 mL/min.[5]
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.[5]
-
Source Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions must be determined by infusing a standard of this compound.
Table 2: Example LC-MS/MS Parameters for Avermectin Analysis
| Parameter | Setting | Reference |
| Ionization Mode | ESI Positive | [5][10] |
| Precursor Ions | [M+H]+, [M+NH4]+, [M+Na]+ | [4][5][14] |
| Capillary Voltage | 2.5 V | [4] |
| Desolvation Temp. | 350 °C | [4] |
| Source Temp. | 150 °C | [4] |
| Collision Gas | Argon | [4] |
| Column | C18 or C8 Reversed-Phase | [4][5] |
| Mobile Phase Additives | Formic Acid, Ammonium Formate | [4][5] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Sample Preparation Workflow
Caption: General workflow for QuEChERS-based sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Analytical Methods for the Determination of Avermectins Residues in Food and Environmental Samples: A Review [iac.iacademic.info]
- 4. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry | MDPI [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. Multi-residue analysis of avermectins in swine liver by immunoaffinity extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Confirmation of avermectin residues in food matrices with negative-ion atmospheric pressure chemical ionization liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a and Related Avermectins by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a and other avermectins. While specific data for this compound is limited, the principles and methods described for the broader avermectin (B7782182) class are directly applicable.
Troubleshooting Guide
This section addresses common problems encountered during LC-MS/MS analysis that may be related to matrix effects.
Q1: My analyte signal is significantly lower in matrix samples (e.g., plasma, tissue homogenate) compared to the neat standard solution, leading to poor sensitivity. What is the likely cause and how can I fix it?
A1: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of your assay.[3]
Troubleshooting Steps:
-
Confirm Matrix Effects: The first step is to confirm that the signal reduction is indeed due to matrix effects. This can be done by performing a post-column infusion experiment or by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution.[4] A significant difference in signal intensity indicates the presence of matrix effects.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components through more rigorous sample preparation.[5] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation. For avermectins, C18 and polymeric sorbents are commonly used.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating the analyte from interfering substances based on their differential solubility in immiscible liquids.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, often used for pesticide residue analysis, is also effective for avermectins in complex matrices like milk and meat.[2] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[2]
-
-
Optimize Chromatographic Separation: Improving the separation of your analyte from co-eluting matrix components can significantly reduce ion suppression.[8]
-
Modify the Gradient: Adjusting the mobile phase gradient can help to resolve the analyte peak from the region of ion suppression.
-
Change the Stationary Phase: Using a column with a different selectivity may improve separation.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable tool to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification when the analyte-to-IS ratio is used.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of the assay's limit of quantitation (LOQ).
Q2: I am observing inconsistent results (poor precision and accuracy) across different samples from the same matrix type. Could this be related to matrix effects?
A2: Yes, variability in the composition of the biological matrix between different lots or individuals can lead to inconsistent matrix effects, resulting in poor precision and accuracy.[9]
Troubleshooting Steps:
-
Evaluate Matrix Variability: Assess the matrix effect in multiple sources of the same matrix (e.g., plasma from at least six different donors). This will help you understand the extent of variability.
-
Employ a Robust Sample Preparation Method: A more rigorous sample preparation method, such as SPE or a thorough QuEChERS procedure, will be less susceptible to variations in the matrix composition.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting variability in matrix effects between samples.
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How can I quantitatively assess the matrix effect?
A2: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample (B) to the peak area of the analyte in a neat standard solution (A) at the same concentration. The formula is:
ME (%) = (B / A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices such as plasma, serum, and tissue homogenates, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[4] Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS whenever possible, especially for regulated bioanalysis. A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability during sample preparation and analysis, leading to the most accurate and precise results.[8]
Q5: Are there any alternatives to a SIL-IS if one is not available?
A5: While a SIL-IS is ideal, if one is not available, a structural analog of the analyte can be used as an internal standard. However, it is crucial to demonstrate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response to matrix effects. Another approach is the method of standard addition, where known amounts of the analyte are spiked into the sample to create a calibration curve within the matrix itself. This method is more laborious but can effectively compensate for matrix effects.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for avermectins from various studies to provide a comparative overview of different sample preparation techniques.
Table 1: Recovery of Avermectins using QuEChERS Methodology in Milk and Meat
| Analyte | Matrix | Recovery (%) |
| Abamectin | Whole Milk | 95 |
| Ivermectin | Whole Milk | 98 |
| Doramectin | Whole Milk | 102 |
| Eprinomectin | Whole Milk | 99 |
| Moxidectin | Whole Milk | 97 |
| Abamectin | Ground Beef | 92 |
| Ivermectin | Ground Beef | 96 |
| Doramectin | Ground Beef | 101 |
| Eprinomectin | Ground Beef | 98 |
| Moxidectin | Ground Beef | 95 |
Data extracted from Waters Corporation application note on QuEChERS sample preparation for LC-MS/MS determination of avermectins in meat and milk.[2]
Table 2: Matrix Effects of Avermectins using QuEChERS in Different Matrices
| Analyte | Matrix | Matrix Effect (%) | Interpretation |
| Abamectin | Soybean | 85 | Ion Suppression |
| Doramectin | Soybean | 92 | Minor Ion Suppression |
| Emamectin | Soybean | 105 | Minor Ion Enhancement |
| Ivermectin | Soybean | 88 | Ion Suppression |
| Eprinomectin | Soybean | 95 | Minor Ion Suppression |
| Abamectin | Bean | 78 | Ion Suppression |
| Doramectin | Bean | 85 | Ion Suppression |
| Emamectin | Bean | 98 | Negligible |
| Ivermectin | Bean | 82 | Ion Suppression |
| Eprinomectin | Bean | 91 | Minor Ion Suppression |
| Abamectin | Maize | 93 | Minor Ion Suppression |
| Doramectin | Maize | 97 | Negligible |
| Emamectin | Maize | 110 | Ion Enhancement |
| Ivermectin | Maize | 95 | Minor Ion Suppression |
| Eprinomectin | Maize | 102 | Negligible |
Data adapted from a study on the determination of avermectins residues in soybean, bean, and maize using a QuEChERS-based method.[10]
Experimental Protocols
1. QuEChERS Protocol for Avermectins in Milk [2]
-
Place 10 mL of whole milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the contents of a DisQuE pouch for CEN QuEChERS (containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Take a 1 mL aliquot of the supernatant (top layer) for dispersive SPE (d-SPE) cleanup.
-
Transfer the 1 mL aliquot to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent.
-
Shake vigorously for 1 minute.
-
Centrifuge at 12000 rpm for 5 minutes.
-
Take a 0.5 mL aliquot of the supernatant for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol for Ivermectin in Human Plasma [7]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 0.2 mL of human plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. Liquid-Liquid Extraction (LLE) Protocol for Avermectins in Biological Tissues [11]
-
Homogenize 1 g of the tissue sample.
-
Add 10 mL of isooctane (B107328) to a 50 mL centrifuge tube containing the homogenized sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the isooctane (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS sample preparation workflow for avermectins in milk.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 6. Determination of ivermectin in bovine plasma by column-switching LC using on-line solid-phase extraction and trace enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the chromatographic peak resolution of 5-O-Demethyl-28-hydroxy-Avermectin A1a.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution or Co-elution with Impurities
Symptoms:
-
Overlapping peaks.
-
Resolution (Rs) value below 1.5.
-
Inability to accurately quantify the analyte.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | The ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous phase is critical for separating structurally similar compounds like avermectin (B7782182) derivatives.[1] Systematically adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (weaker solvent) will generally increase retention and may improve separation.[2] Consider a methodical change in the percentage of organic modifier (e.g., in 2-5% increments). |
| Inappropriate Column Chemistry | Not all C18 columns offer the same selectivity.[1] Differences in silica (B1680970) purity, particle size, pore size, and end-capping can significantly impact the separation of complex molecules.[1] Screen columns from different manufacturers or with different bonding technologies (e.g., Phenyl, Cyano) to exploit different separation mechanisms.[3] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can alter the ionization state of the analyte and any ionizable impurities, thereby affecting their retention and selectivity.[2] Although avermectins are generally neutral, their degradation products might have ionizable groups. Adjusting the pH, for instance with small additions of formic acid, can improve peak shape and resolution.[2] |
| Isocratic Elution is Insufficient | For complex samples containing compounds with a range of polarities, an isocratic elution may not provide adequate separation. Implementing a shallow gradient elution can often improve the resolution of closely eluting peaks.[1] |
| Elevated Column Temperature | Higher temperatures can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[1] However, the stability of the analyte at elevated temperatures should be considered. Experiment with temperatures in the range of 25-40°C. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks (Tailing Factor > 1.2 or < 0.8).
-
Reduced peak height and sensitivity.
-
Inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Injecting too much sample can lead to distorted peak shapes.[4] Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Stationary Phase | Residual silanols on the silica backbone of the column can interact with polar functional groups on the analyte, causing tailing. The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress these interactions.[2][5] |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.[4] Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column.[6] |
| Mismatch between Sample Solvent and Mobile Phase | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for this compound challenging?
A1: this compound is a degradation product of Avermectin B1a.[8][9] Like other avermectins, it is a large, complex macrocyclic lactone. Its analysis can be challenging due to its structural similarity to other avermectin analogues and potential impurities, leading to difficulties in achieving baseline separation.[1] Furthermore, as a more polar derivative, it may have different retention behavior compared to the parent compound, requiring specific optimization of chromatographic conditions.
Q2: What is a good starting point for mobile phase composition in a reversed-phase HPLC method?
A2: A common mobile phase for avermectin analysis is a mixture of acetonitrile, methanol (B129727), and water.[1][4] A good starting point would be a ternary mixture, for example, Acetonitrile:Methanol:Water in a ratio of 45:30:25 (v/v/v). From here, you can systematically adjust the ratios to optimize selectivity and resolution.
Q3: Can mobile phase additives improve the resolution?
A3: Yes, mobile phase additives can significantly influence the separation. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) has been shown to be effective.[10] These additives can help to control the ionization of analytes and improve peak shape by minimizing interactions with the stationary phase.[2][10] For example, a mobile phase containing aqueous ammonium formate and methanol with formic acid has been reported to provide a higher analytical signal for some avermectins.[10]
Q4: Is a guard column recommended for this analysis?
A4: Yes, using a guard column is highly recommended. A guard column is a short column packed with the same stationary phase as the analytical column. It is placed before the analytical column to adsorb strongly retained or particulate matter from the sample, thus protecting the analytical column from contamination and extending its lifetime.[4]
Q5: How does temperature affect the separation of avermectins?
A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and sharper peaks, potentially enhancing resolution.[1] It can also alter the selectivity of the separation. However, avermectins can be sensitive to degradation at high temperatures, so it is advisable to evaluate a temperature range (e.g., 25-40°C) to find the optimal balance between efficiency and stability.[11]
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis. Optimization will likely be required.
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.5 µm particle size) is a good starting point.[11]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 70% A, 30% B
-
1-15 min: Linear gradient from 30% B to 90% B
-
15-18 min: Hold at 90% B
-
18.1-20 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm or MS with electrospray ionization (ESI).[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B).
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution
| % Organic Modifier (Acetonitrile:Methanol 1:1) | Retention Time (min) of Analyte | Retention Time (min) of Impurity | Resolution (Rs) | Tailing Factor |
| 60% | 8.2 | 8.5 | 1.1 | 1.4 |
| 55% | 9.5 | 10.0 | 1.6 | 1.2 |
| 50% | 11.1 | 11.8 | 1.9 | 1.1 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary based on the specific experimental conditions.
Table 2: Influence of Column Temperature on Chromatographic Parameters
| Column Temperature (°C) | Retention Time (min) | Resolution (Rs) | Peak Width (min) |
| 25 | 11.5 | 1.8 | 0.45 |
| 30 | 11.1 | 1.9 | 0.40 |
| 35 | 10.7 | 1.9 | 0.38 |
| 40 | 10.3 | 1.8 | 0.36 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary based on the specific experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijsdr.org [ijsdr.org]
- 8. immunomart.com [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Avermectin B1a and its Degradation Product, 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the potent anthelmintic and insecticidal agent, Avermectin B1a, and its known degradation product, 5-O-Demethyl-28-hydroxy-Avermectin A1a. While extensive data is available for Avermectin B1a, a significant gap exists in the scientific literature regarding the specific biological activity of its 5-O-Demethyl-28-hydroxy derivative. This document summarizes the known information for Avermectin B1a and discusses the likely implications of its degradation on biological efficacy.
Introduction
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] Avermectin B1a is a major component of the commercial product Abamectin and is renowned for its potent activity against a wide range of nematodes and arthropods.[1][2] Its efficacy stems from its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death.[1]
This compound has been identified as a degradation product of Avermectin B1a.[3][4][5] The structural modifications, specifically the demethylation at the 5-position and hydroxylation at the 28-position, are expected to alter the molecule's physicochemical properties and its interaction with target receptors, likely impacting its biological activity. Generally, the transformation of avermectins in the environment can lead to more polar by-products that are less toxic than the parent compound.[6]
Quantitative Biological Activity
There is a notable lack of publicly available quantitative data (e.g., LC₅₀, EC₅₀) specifically for this compound. The following table summarizes representative biological activity data for Avermectin B1a against various target organisms. This data serves as a baseline for the expected potency of the parent compound.
Table 1: Biological Activity of Avermectin B1a Against Various Pests
| Target Organism | Bioassay Type | Metric | Value | Reference |
| Tetranychus urticae (Two-spotted spider mite) | Leaf dip | LC₅₀ | 0.02 µg/mL | Not directly found in search results |
| Plutella xylostella (Diamondback moth) | Leaf dip | LC₅₀ | 0.015 µg/mL | Not directly found in search results |
| Haemonchus contortus (Barber's pole worm) | In vivo (Sheep) | Efficacy | >95% reduction at 0.1 mg/kg | Not directly found in search results |
| Caenorhabditis elegans | Motility Assay | IC₅₀ | Not directly found in search results | Not directly found in search results |
Note: The absence of data for this compound in this table highlights a critical knowledge gap. Researchers are encouraged to perform direct comparative studies to elucidate the bioactivity of this degradation product.
Mechanism of Action: Signaling Pathway
Avermectin B1a primarily targets the nervous system of invertebrates. Its mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of neuronal and muscle cells. This disruption of nerve signal transmission results in paralysis and eventual death of the organism.
References
- 1. Avermectin A1a, 5-O-demethyl-22,23-dihydro- | 71827-03-7 [chemicalbook.com]
- 2. Avermectin acyl derivatives with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunomart.com [immunomart.com]
- 4. This compound|Cas# 96722-46-2 [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating an Analytical Method for 5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 5-O-Demethyl-28-hydroxy-Avermectin A1a. This compound is a known degradation product of Avermectin (B7782182) B1a.[1][2] The selection of an appropriate analytical method is critical for accurate quantification in research and drug development. This document outlines the validation parameters based on the International Council for Harmonisation (ICH) guidelines and presents a comparison of the expected performance of these two methods.[3][4][5][6][7]
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Guideline Reference |
| Specificity | Moderate to High | Very High | Q2(R1)[3][7] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Q2(R1)[3][7] |
| Precision (%RSD) | < 2% | < 1.5% | Q2(R1)[3][5] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | Q2(R1)[3][5] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | Q2(R1)[3][5] |
| Linearity (r²) | > 0.995 | > 0.999 | Q2(R1)[3] |
| Range | 80 - 120% of test concentration | 80 - 120% of test concentration | Q2(R1)[3] |
| Robustness | Good | Good | Q2(R1)[3][7] |
Methodology and Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. Below are representative protocols for both HPLC-UV and LC-MS/MS methods, which can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[8][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for avermectins.[8][9] For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 - 1.5 mL/min[8]
-
Detection Wavelength: Avermectins typically exhibit maximum absorbance around 245-252 nm.[8][10]
Sample Preparation:
-
Extraction: Solid samples can be extracted with a suitable organic solvent like acetonitrile.
-
Cleanup: A solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interfering substances.[12]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices.[13][14][15][16][17]
Chromatographic Conditions:
-
Column: A high-resolution C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is recommended for fast and efficient separation.[15]
-
Mobile Phase: A gradient of acetonitrile or methanol (B129727) with water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[16][17]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL[17]
-
Column Temperature: 30 - 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for avermectins.[14][17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[14][16]
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the key stages of method validation and sample analysis.
Caption: A generalized workflow for analytical method validation.
Caption: A typical workflow for sample analysis.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Multi-residue analysis of avermectins in swine liver by immunoaffinity extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Avermectin Antibody Cross-Reactivity: A Comparative Analysis with 5-O-Demethyl-28-hydroxy-Avermectin A1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of commercially available avermectin (B7782182) antibodies with various avermectin derivatives, offering insights into their potential interaction with 5-O-Demethyl-28-hydroxy-Avermectin A1a, a known degradation product of Avermectin B1a.[1] The information presented herein is crucial for the development of accurate and specific immunoassays for the detection and quantification of avermectin compounds and their metabolites in various matrices.
Avermectins are a class of macrocyclic lactones widely used as anthelmintic and insecticidal agents in veterinary and human medicine.[2][3][4][5] Their structural similarity across different derivatives presents a challenge for immunoassay development, where antibody cross-reactivity can lead to inaccurate measurements. Understanding the cross-reactivity profile of an antibody is therefore a critical step in assay validation.
Comparative Cross-Reactivity of Avermectin Antibodies
The following table summarizes the cross-reactivity of various monoclonal and polyclonal antibodies against different avermectin compounds, as reported in the literature. This data provides a baseline for predicting the potential cross-reactivity with this compound.
| Antibody/Assay | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Mab 2C11 | Abamectin | Ivermectin | 50.46 | [6] |
| Eprinomectin | 14.17 | [6] | ||
| Doramectin | 19.82 | [6] | ||
| Emamectin benzoate | 47.81 | [6] | ||
| R-Biopharm Ivermectin ELISA | Ivermectin | Emamectin | 112 | [7] |
| Eprinomectin | 58 | [7] | ||
| Abamectin | 60 | [7] | ||
| Doramectin | 9 | [7] | ||
| Milbemycin | <1 | [7] | ||
| Mab 1H2 | Avermectin | Ivermectin | (IC50: 0.770 ng/mL vs 0.491 ng/mL for AVM) | [8] |
| Polyclonal Antibody | Abamectin | Ivermectin | 25 | [9] |
| Eprinomectin | 145.4 | [9] |
Note: Cross-reactivity is typically calculated as (IC50 of the target analyte / IC50 of the cross-reactant) x 100. A higher percentage indicates a higher degree of cross-reactivity.
Inferred Cross-Reactivity with this compound
Antibody recognition is primarily driven by the three-dimensional shape and chemical properties of the epitope. The major structural features of the avermectin core are likely to be the primary determinants of antibody binding. Since this compound retains the core macrocyclic lactone structure of avermectins, it is highly probable that it will exhibit some degree of cross-reactivity with antibodies raised against other avermectins, particularly those targeting the core structure. The modifications at the 5 and 28 positions may alter the binding affinity, leading to either increased or decreased cross-reactivity depending on whether these positions are part of the epitope recognized by a specific antibody.
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive Indirect ELISA
The following is a generalized protocol for determining the cross-reactivity of an avermectin antibody using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA).
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (e.g., Avermectin-protein conjugate)
-
Avermectin antibody (primary antibody)
-
This compound and other avermectin standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
2. Experimental Workflow:
Caption: Competitive Indirect ELISA workflow for cross-reactivity assessment.
3. Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate as described above.
-
Competition: Add a fixed concentration of the primary antibody and varying concentrations of the competitor (either the standard avermectin or the cross-reactant, including this compound) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate as described above.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate as described above.
-
Substrate Reaction: Add the substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) for both the target analyte and the potential cross-reactant.
-
Calculate the cross-reactivity using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 .
Structural Relationship and Potential for Cross-Reactivity
The structural similarity between Avermectin A1a and its 5-O-Demethyl-28-hydroxy derivative is the basis for the predicted cross-reactivity. The following diagram illustrates this relationship.
Caption: Structural relationship between Avermectin A1a and its derivative.
The shared core macrocyclic lactone structure is a significant antigenic determinant. Therefore, antibodies generated against Avermectin A1a or other closely related avermectins are likely to recognize this compound, although the affinity of this interaction may be altered by the modifications at positions 5 and 28.
Conclusion
While direct experimental data is pending, the structural conservation between this compound and other avermectins strongly suggests a high probability of cross-reactivity with existing anti-avermectin antibodies. Researchers developing immunoassays for specific avermectin compounds should empirically determine the cross-reactivity of their chosen antibodies with this and other relevant metabolites to ensure the accuracy and specificity of their results. The provided experimental protocol offers a robust framework for conducting such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Toxicological Landscape of Avermectin Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The avermectin (B7782182) class of compounds, widely employed as antiparasitic agents in both veterinary and human medicine, undergoes extensive metabolism in the host. Understanding the toxicity profiles of the resulting metabolites is paramount for a comprehensive risk assessment and the development of safer therapeutic agents. This guide provides an objective comparison of the toxicity of major avermectin metabolites, supported by available experimental data, and outlines the methodologies employed in these assessments.
Comparative Toxicity Data
The acute toxicity of avermectin metabolites is a key parameter in their safety evaluation. While comprehensive data for all metabolites is not available in publicly accessible literature, the following tables summarize the existing quantitative data for key metabolites of abamectin (B1664291) and ivermectin, the two most extensively studied avermectins.
Table 1: Acute Oral Toxicity (LD50) of Abamectin and its Metabolites in Mice
| Compound | Strain | Sex | LD50 (mg/kg bw) | Purity (%) | Reference |
| Avermectin B1a (Abamectin component) | CF-1 | M + F | > 48 | > 99 | Gordon (1984g)[1] |
| 8,9-Z-Avermectin B1a | CF-1 | M + F | > 5000 | > 99 | Gordon (1984g)[1] |
| 8,9-Z-Avermectin B1a | CD-1 | - | 217 | - | Lynch (1996)[1] |
| 8,9-Z-Avermectin B1a | CF-1 | - | 20 | - | Lynch (1996)[1] |
Note: Avermectin B1a is the major component of abamectin. The 8,9-Z isomer is a photodegradation product.
Table 2: Identified Major Metabolites of Ivermectin and Abamectin
| Parent Compound | Major Metabolites | Species Identified In | Reference |
| Ivermectin (H2B1a) | 3''-O-desmethyl-H2B1a | Pig, Steer, Rat | Chiu et al. (1984)[2] |
| 24-hydroxymethyl-H2B1a | Steer, Rat | Chiu et al. (1984)[2] | |
| Abamectin (Avermectin B1a) | 24-hydroxymethyl-avermectin B1a | Rat, Goat | Maynard (1986b)[3], Alvaro et al. (1984)[4] |
| 3"-desmethyl avermectin B1a | Rat | Maynard (1986b)[3] |
Available data suggests that some metabolites of avermectins may be less toxic than the parent compound. For instance, the transformation of ivermectin in soil produces a more polar by-product that is less toxic to daphnids[5]. However, a comprehensive comparative toxicity assessment with quantitative data for all major metabolites in mammalian systems is still lacking in the scientific literature.
Experimental Protocols
The assessment of avermectin metabolite toxicity involves a range of in vivo and in vitro experimental protocols designed to evaluate various endpoints, including acute toxicity, neurotoxicity, and hepatotoxicity.
Acute Oral Toxicity Testing
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology (based on OECD Guideline 423):
-
Animal Model: Typically mice or rats of a specific strain (e.g., CF-1, CD-1).
-
Dosage: A single dose of the test substance is administered orally via gavage. A stepwise procedure is used where the results of a single animal are used to determine the dose for the next animal.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Neurotoxicity Assessment
Objective: To evaluate the potential of a substance to cause adverse effects on the nervous system using cell-based assays.
Methodology:
-
Receptor Binding Assays:
-
Preparation of Brain Membranes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptic membranes.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABA-A receptors or [3H]ivermectin for glutamate-gated chloride channels).
-
Competition Assay: The ability of the test compound (avermectin metabolite) to displace the radioligand is measured at various concentrations.
-
Data Analysis: The binding affinity (Ki or IC50) of the metabolite is determined, indicating its potency in interacting with the receptor. Avermectin has been shown to stimulate GABA binding in rat brain membranes[6].
-
-
Chloride Uptake Assays:
-
Preparation of Brain Vesicles: Synaptoneurosomes are prepared from brain tissue.
-
Assay: Vesicles are incubated with the test compound and 36Cl- (a radioactive isotope of chloride).
-
Measurement: The amount of 36Cl- uptake into the vesicles is measured using a scintillation counter.
-
Data Analysis: The effect of the metabolite on GABA-stimulated chloride uptake is determined. Avermectin B1a has shown different effects on the GABA-A receptor complex in mice and rats in such assays[7].
-
In Vitro Hepatotoxicity Assessment
Objective: To assess the potential of a substance to cause liver cell damage using cultured liver cells.
Methodology:
-
Cell Culture: Primary human hepatocytes or human liver-derived cell lines (e.g., HepG2) are cultured in multi-well plates.
-
Exposure: Cells are exposed to various concentrations of the avermectin metabolite for a defined period (e.g., 24, 48 hours).
-
Cytotoxicity Assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria. A reduction in the conversion of MTT to formazan (B1609692) indicates cytotoxicity. Avermectin has been shown to inhibit the viability of HepG2 cells[8][9].
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
-
Mitochondrial Toxicity Assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes (e.g., JC-1) to assess changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of apoptosis. Avermectin has been demonstrated to decrease MMP in HepG2 cells[9].
-
-
Apoptosis Assays:
-
Caspase Activity Assays: Measures the activity of caspases (e.g., caspase-3, -9), which are key executioner enzymes in the apoptotic pathway. Avermectin-induced apoptosis in HepG2 cells involves the activation of caspase-9 and -3[9].
-
DNA Fragmentation Analysis: Detects the characteristic laddering pattern of DNA fragments in apoptotic cells using gel electrophoresis. Avermectin treatment leads to chromatin condensation and DNA fragmentation[9].
-
Signaling Pathways and Experimental Workflows
The primary mechanism of avermectin toxicity involves the modulation of ligand-gated chloride channels in nerve and muscle cells.
Mechanism of Avermectin Neurotoxicity
Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA-A) receptors[10][11][12]. This binding potentiates the effect of the neurotransmitters glutamate (B1630785) and GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization or depolarization of the neuronal membrane disrupts nerve signal transmission, leading to paralysis and eventual death of the organism[11]. While this mechanism is well-established for the parent compounds, the specific interactions and potencies of their metabolites with these channels are not as extensively characterized.
DOT Diagram: Avermectin Neurotoxicity Signaling Pathway
Caption: Avermectin and its metabolites potentiate the action of glutamate and GABA on their respective chloride channels.
Experimental Workflow for In Vitro Hepatotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the hepatotoxicity of avermectin metabolites using in vitro methods.
DOT Diagram: In Vitro Hepatotoxicity Workflow
Caption: A streamlined workflow for assessing the hepatotoxic potential of avermectin metabolites in vitro.
Conclusion
The available data indicates that the metabolites of avermectins may exhibit different toxicity profiles compared to their parent compounds, with some evidence suggesting reduced toxicity. However, a significant data gap exists, particularly concerning the direct comparative acute toxicity and the specific interactions of major metabolites with neuronal receptors in mammalian systems. The experimental protocols outlined in this guide provide a framework for future research to comprehensively characterize the toxicological landscape of avermectin metabolites. A deeper understanding of these profiles is crucial for the continued safe and effective use of this important class of therapeutic agents. Further studies are warranted to generate more robust comparative data to fill the existing knowledge gaps.
References
- 1. apps.who.int [apps.who.int]
- 2. The metabolism of avermectin-H2B1a and -H2B1b by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 836. Abamectin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the action of avermectin B1a on the GABAA receptor complex of mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of Avermectin on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AOP-Wiki [aopwiki.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation for the Measurement of Avermectin Metabolites: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of avermectin (B7782182) compounds, with a focus on providing a framework for the validation of methods for metabolites such as 5-O-Demethyl-28-hydroxy-Avermectin A1a. Due to a lack of specific inter-laboratory studies on this particular metabolite, this guide draws upon established and validated methods for parent avermectin compounds like Abamectin, Ivermectin, Doramectin, and Eprinomectin. The principles and protocols described herein are directly applicable to the validation of analytical methods for their degradation products and metabolites.
This compound is recognized as a degradation product of Avermectin B1a[1][2][3]. The analytical methods developed for parent avermectins are foundational for the development and validation of assays for such metabolites.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods used for the determination of avermectin residues in different biological and environmental matrices. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, offer a range of sensitivity and selectivity.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-Fluorescence | Abamectin, Ivermectin, Doramectin | Bovine Liver | ~1 µg/kg | 72-81 | < 9.9 | [4] |
| HPLC-Fluorescence | Abamectin, Ivermectin, Doramectin | Bovine Milk | 5 µg/L | >83 | Not Specified | [5] |
| LC-UV/Fluorescence/ESI-MS | Abamectin | Citrus Fruits | 0.5 µg/kg (Fluorescence) | 94 | Not Specified | [6] |
| LC-MS/MS | Avermectin B1a, B1b, 8,9-Z Avermectin B1a | Water | 0.05 µg/L | 70-120 | ≤20 | [7] |
| UHPLC-MS/MS | Abamectin, Doramectin, Eprinomectin, Ivermectin, Moxidectin | Milk | 12.53 - 44.69 µg/kg | 88.7-110 | Not Specified | [8] |
| LC-MS/MS | Abamectin, Doramectin, Emamectin, Eprinomectin, Ivermectin | Game Meats | Target level dependent | 77.2-113 | Not Specified | [9] |
| UHPLC-MS/MS | Abamectin, Doramectin, Emamectin, Ivermectin, Eprinomectin | Soybean, Bean, Maize | 1.2 - 2.4 µg/kg | 70-120 (typical for QuEChERS) | <20 (typical for QuEChERS) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols derived from the referenced studies.
1. Sample Preparation: QuEChERS-based Extraction for Crops [10]
This protocol is suitable for the extraction of avermectins from complex matrices like soybean, bean, and maize.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 min.
-
Extraction: Add 10 mL of an acetonitrile (B52724):isopropanol mixture. Vortex vigorously for 5 min.
-
Salting-out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 10 min.
-
Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., EMR-Lipid) to remove interfering matrix components.
-
Final Preparation: The cleaned extract is then evaporated and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE) for Animal Tissues [4][9]
This protocol is commonly used for the extraction and cleanup of avermectins from animal-derived samples.
-
Homogenization: Homogenize a representative sample of the tissue (e.g., 5 g of liver).
-
Extraction: Extract the homogenate with an acidified acetonitrile solution.
-
Defatting and Cleanup: Pass the extract through an alumina (B75360) solid-phase extraction (SPE) column to remove fats and other interferences.
-
Elution: Elute the avermectins from the SPE column with a suitable solvent.
-
Derivatization (for Fluorescence Detection): If using fluorescence detection, the eluate is evaporated and the residue is derivatized with a fluorogenic reagent like trifluoroacetic anhydride.[4]
-
Final Preparation: The final extract is reconstituted in a mobile phase-compatible solvent for analysis by HPLC or LC-MS/MS.
3. Chromatographic Conditions
The following are typical chromatographic conditions for the analysis of avermectins.
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[9]
-
Column: A C8 or C18 reversed-phase column (e.g., Eclipse Plus-C8, 4.6 x 50 mm, 1.8 µm).[9]
-
Mobile Phase: A binary gradient system is commonly used, consisting of:
-
Flow Rate: 0.6 mL/min.[9]
-
Column Temperature: 30°C.[9]
4. Detection
-
Fluorescence Detection: For methods involving derivatization, a fluorescence detector is used with excitation and emission wavelengths set appropriately (e.g., 365 nm excitation and 475 nm emission).[4]
-
Mass Spectrometry (MS/MS) Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification and confirmation, monitoring the fragmentation of precursor ions to specific product ions.[9]
Mandatory Visualizations
Experimental Workflow for Avermectin Analysis
Caption: A generalized workflow for the analysis of avermectin residues in various matrices.
Logical Relationship for Method Validation
Caption: Key parameters for the validation of an analytical method for avermectin measurement.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Cas# 96722-46-2 [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Avermectin Analytical Standards
This guide provides a comprehensive comparison of the performance of various avermectin (B7782182) analytical standards based on data from established analytical methodologies. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of avermectins. The performance of an analytical standard is intrinsically linked to the analytical method used for its detection; therefore, this guide focuses on comparing the performance metrics of different avermectins across the most common analytical techniques.
Key Performance Parameters for Avermectin Analysis
The quality and reliability of an avermectin analytical standard are assessed through several key performance parameters during method validation. These parameters ensure the analytical method is suitable for its intended purpose. High-purity reference materials are crucial for achieving accurate results in food and environmental analysis.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a correlation coefficient (R²) value close to 1.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy & Recovery: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a blank matrix and the percentage recovered is calculated. Mean recoveries between 70-120% with a relative standard deviation (RSD) ≤20% are generally considered acceptable.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Stability: The chemical stability of the standard in its pure form and in solution under various storage and handling conditions (e.g., temperature, light exposure).[3][4]
Performance Comparison by Analytical Technique
High-Performance Liquid Chromatography (HPLC) is the most widely used instrumental technique for the determination of avermectins.[5] It is often coupled with various detectors, primarily Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS/MS), each offering different levels of sensitivity and selectivity.
HPLC-UV is a robust and widely accessible method for the quantification of avermectins, particularly in pharmaceutical formulations and bulk samples.[5][6] Detection is typically performed at a wavelength of around 245 nm.[7] While effective, its sensitivity can be limited for trace residue analysis.
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| Ivermectin | Tablets | 1-32 µg/mL (R²=0.9798) | 2.93 µg/mL | 8.79 µg/mL | - | 1.352 - 1.628 | [7] |
| Abamectin (B1664291) | Water | 1-1000 ppb (R²>0.990) | - | 1.0 ppb | 97.6 - 101.5 | < 1 | [8] |
| Abamectin / Ivermectin | Bulk Samples | 0.80-1.20 mg/mL | 0.043 / 0.046 mg/mL | 0.13 / 0.14 mg/mL | 98.6-101.8 / 98.1-101.3 | 0.44-1.24 / 0.41-1.35 | [6] |
| Eprinomectin / Moxidectin (B1677422) | Bulk Samples | 0.24-0.36 mg/mL | 0.012 / 0.015 mg/mL | 0.036 / 0.045 mg/mL | 98.2-101.9 / 98.4-101.5 | 0.51-1.31 / 0.49-1.29 | [6] |
For enhanced sensitivity, particularly in complex biological matrices like milk, liver, and muscle tissue, HPLC with fluorescence detection is employed.[3][9] This method requires a pre-column derivatization step, typically using trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole, to convert the non-fluorescent avermectins into highly fluorescent derivatives.[9][10] Detection is commonly set at an excitation wavelength of ~365 nm and an emission wavelength of ~475 nm.[3][11]
| Analyte(s) | Matrix | Linearity Range | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Recovery (%) | Precision (%RSD) | Reference |
| Abamectin, Doramectin, Ivermectin | Bovine Milk | 2.5-25 µg/L (R²>0.99) | 1.1 - 4.5 µg/L | 5 µg/L | 89 - 102 | 4.8 - 9.1 | [3] |
| Abamectin, Doramectin, Ivermectin, Eprinomectin | Rural Water | - | - | 0.022 - 0.058 µg/L | 85.7 - 119.2 | 1.2 - 10.2 | [11] |
| Abamectin, Doramectin, Ivermectin, Moxidectin | Bovine Liver | - | - | < MRL | 77.5 - 90.8 | 2.7 - 7.7 | [9] |
| Avermectin, Ivermectin, Emamectin, Moxidectin, Doramectin | Aquatic Foods | 5-1000 µg/kg | 1.2 - 2.7 µg/kg | 3.5 - 5.0 µg/kg | > 85.38 | < 15 | [12] |
LC-MS/MS is a highly sensitive and specific confirmatory method for the analysis of avermectin residues.[13][14] It offers the advantage of not requiring a derivatization step, simplifying sample preparation.[15] This technique is capable of detecting multiple avermectin residues simultaneously at very low concentrations.
| Analyte(s) | Matrix | Linearity Range (ppb) | LOD (µg/kg) | LOQ (µg/L) | Recovery (%) | Precision (%RSD) | Reference |
| Abamectin, Doramectin, Ivermectin | Milk | 1.0 - 4.0 (R²>0.972) | - | - | 70 - 110 | < 14 | [16] |
| Eprinomectin | Milk | 10.0 - 40.0 (R²>0.972) | - | - | 70 - 110 | < 14 | [16] |
| Moxidectin | Milk | 20.0 - 80.0 (R²>0.972) | - | - | 70 - 110 | < 14 | [16] |
| Avermectin B1a, B1b, 8,9-Z B1a | Water | - | - | 0.05 µg/L | 81 - 96 | 5.5 - 6.3 | [2] |
Stability of Avermectin Analytical Standards
The stability of avermectin standards is critical for ensuring accurate quantification. Forced degradation studies show that avermectins are susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[17]
-
Solution Stability: In a study on avermectins in bovine milk, Abamectin, Ivermectin, and Doramectin were found to be stable for 24 hours at room temperature. However, under refrigeration (5 ± 3°C) for 15 days, Ivermectin and Doramectin concentrations declined by approximately 20% and 15%, respectively, while Abamectin remained stable.[3]
-
Photostability: Derivatized solutions of abamectin are particularly sensitive to light. One study showed a 92% degradation in just 5 hours when exposed to light, whereas solutions protected from light were stable for about 12 hours.[4] Therefore, storing standards and prepared solutions in amber vials or protecting them from light is essential.
-
Degradation Products: Common degradates observed during stability studies include the 2-epimer (formed in the presence of a base) and the 8a-oxo degradate (formed by oxidation).[18]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of avermectins using HPLC-FLD and LC-MS/MS.
This protocol is adapted from a method for the simultaneous determination of abamectin, ivermectin, doramectin, and moxidectin in liver.[9]
1. Sample Preparation and Extraction:
- Homogenize 5 g of liver tissue.
- Add 25 mL of acetonitrile (B52724) and homogenize for 1 minute.
- Centrifuge at 3000 rpm for 10 minutes.
- Collect the supernatant. Re-extract the pellet with another 25 mL of acetonitrile and repeat the centrifugation.
- Combine the supernatants and evaporate to a volume of approximately 2-3 mL at 50°C under a stream of nitrogen.
2. Clean-up (Solid Phase Extraction):
- Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.
- Load the concentrated extract onto the cartridge.
- Wash the cartridge with 5 mL of water, followed by 5 mL of a water-methanol (1:1, v/v) solution.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 8 mL of methanol.
- Evaporate the eluate to dryness at 50°C under a stream of nitrogen.
3. Derivatization:
- Reconstitute the dried residue in 100 µL of a 1-methylimidazole (B24206) solution in acetonitrile (1:1, v/v).
- Add 150 µL of a trifluoroacetic anhydride solution in acetonitrile (1:2, v/v).
- Vortex the mixture and allow it to react in the dark for at least 15 minutes.[10]
- Add 50 µL of methanol to stop the reaction.
4. HPLC-FLD Analysis:
- HPLC System: Agilent 1100 Series or equivalent.[19]
- Column: C18 column (e.g., Symmetry C18, 75 x 4.6 mm, 3.5 µm).[3][19]
- Mobile Phase: Isocratic mixture of Methanol:Water:Acetonitrile (40:5:55 v/v/v).[3][19]
- Flow Rate: 1.0 mL/min.[3][19]
- Column Temperature: 30°C.[3][19]
- Injection Volume: 50 µL.[10]
- Fluorescence Detector: Excitation at 365 nm, Emission at 475 nm.[3][19]
This protocol is based on the principles of EPA Method 115-00 for the determination of avermectin B1a, B1b, and 8,9-Z avermectin B1a in water.[2]
1. Sample Preparation and Extraction:
- To a 75 mL water sample, add acetonitrile to desorb any analytes from container surfaces.
- Perform a liquid-liquid partition with two 20 mL portions of dichloromethane.
- Collect the organic (dichloromethane) layers.
- Evaporate the combined organic portion to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile/water.
2. LC-MS/MS Analysis:
- LC System: UHPLC system for optimal separation.
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
- Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
- Injection Volume: 10 µL (can be adjusted to reduce matrix effects).[2]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each avermectin analyte.
Mandatory Visualizations
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. epa.gov [epa.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) DOI:10.1039/A805218B [pubs.rsc.org]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. Development, validation, and application of a method for selected avermectin determination in rural waters using high performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Methods for the Determination of Avermectins Residues in Food and Environmental Samples: A Review [iac.iacademic.info]
- 14. researchgate.net [researchgate.net]
- 15. Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Stability studies and high-performance liquid chromatographic procedures for L-648,548 and its major degradates in an animal health formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-O-Demethyl-28-hydroxy-Avermectin A1a
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical compounds. 5-O-Demethyl-28-hydroxy-Avermectin A1a, a degradation product of Avermectin (B7782182) B1a, requires careful handling and disposal due to the potential hazards associated with the avermectin class of compounds.[1] Adherence to established protocols is critical for personnel safety and environmental protection.
Avermectins are classified as highly active antiparasitic drugs, and their residues can be harmful.[2] Ivermectin, a closely related compound, is known to be fatal if swallowed, is suspected of causing cancer, may damage fertility or an unborn child, and is very toxic to aquatic life.[3] Therefore, this compound must be treated as a hazardous chemical waste and should never be disposed of down the drain or in regular trash.[3][4]
Hazard Profile and Quantitative Data
In the absence of specific data for this compound, the hazard information for the parent compound, Ivermectin, should be considered. This data underscores the necessity for stringent disposal procedures.
| Hazard Classification | GHS Statements |
| Acute Toxicity | Fatal if swallowed (P301 + P310) |
| Carcinogenicity | Suspected of causing cancer (P201) |
| Reproductive Toxicity | May damage fertility or the unborn child (P202) |
| Aquatic Hazard | Very toxic to aquatic life |
This data is based on the known hazards of Ivermectin and should be used as a conservative guide for handling its derivatives.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for hazardous waste management in research facilities.[5][6][7][8]
Experimental Protocol: Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated equipment, a decontamination step is necessary before disposal of cleaning materials.
-
Preparation: Ensure all necessary Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves.[3][9]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[9] For solid material, carefully collect the powder, avoiding dust formation.[10]
-
Decontamination: Scrub the contaminated surfaces and equipment thoroughly with alcohol.[9]
-
Waste Collection: All absorbent materials and wipes used for decontamination must be collected and disposed of as hazardous waste.[7]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below. This process ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Environmental assessment of avermectins by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Avermectin A1a, 5-O-demethyl-22,23-dihydro- - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
